5-bromo-1-propyl-1H-indole-2,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-1-propylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPTJFYJLURGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364986 | |
| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-28-5 | |
| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione, a valuable heterocyclic compound for various research and development applications. This document details the synthetic pathway, experimental protocols, and characterization data.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process commencing with the bromination of isatin to yield 5-bromoisatin. This intermediate subsequently undergoes N-alkylation with propyl bromide to afford the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)
This procedure details the regioselective bromination of isatin at the 5-position using pyridinium bromochromate (PBC).
Materials:
-
Isatin
-
Pyridinium bromochromate (PBC)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or carbon tetrachloride for recrystallization
Procedure:
-
To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture at 90°C on a water bath for 20 minutes with constant stirring.
-
After completion of the reaction (monitored by TLC), pour the mixture into cold water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol or carbon tetrachloride to yield 5-bromoisatin as a solid.[1]
Step 2: Synthesis of this compound
This protocol describes the N-propylation of 5-bromoisatin. The procedure is based on a closely related N-alkylation method and is expected to provide a high yield of the desired product.
Materials:
-
5-bromo-1H-indole-2,3-dione (5-Bromoisatin)
-
Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate
-
Ethanol for recrystallization
Procedure:
-
To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in DMF (15 mL), add potassium carbonate (4.4 mmol) and tetra-n-butylammonium bromide (0.4 mmol).
-
To this stirred suspension, add propyl bromide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF solvent from the filtrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate eluent system.
-
Combine the fractions containing the product and remove the solvent.
-
Recrystallize the purified product from analytical grade ethanol to obtain this compound.
Data Presentation
Reaction Data
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | 5-bromo-1H-indole-2,3-dione | Isatin | Pyridinium bromochromate | Acetic Acid | 20 min | 90°C | 89% |
| 2 | This compound | 5-Bromoisatin | Propyl bromide, K₂CO₃, TBAB | DMF | 48 h | Room Temp. | ~87% (estimated) |
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Data (DMSO-d₆, δ ppm) |
| 5-bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | 226.03 | 249-250 | 7.74 (dd, J = 8.3, 1.9 Hz, 1H), 7.66 (d, J = 1.9 Hz, 1H), 6.88 (d, J = 8.3 Hz, 1H).[1] |
| This compound | C₁₁H₁₀BrNO₂ | 268.11 | Not available | Predicted: ~7.8 (d, 1H), ~7.7 (dd, 1H), ~7.0 (d, 1H), ~3.6 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). Note: This is a predicted spectrum based on the structure and known chemical shifts. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of 5-bromo-1-propyl-1H-indole-2,3-dione
This technical guide provides a comprehensive overview of the chemical properties of this compound, a member of the isatin family of compounds. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This document details the synthesis, physicochemical properties, spectroscopic data, and reactivity of this specific N-propylated 5-bromo-isatin derivative.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. However, data for the parent compound, 5-bromoisatin, and related derivatives provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 268.09 g/mol | |
| Appearance | Likely an orange or red crystalline solid | [2][3] |
| Melting Point | 247-252 °C (for 5-bromoisatin) | [4][5] |
| Solubility | Soluble in DMF and ethanol; less soluble in water (for 5-bromoisatin) | [2][4] |
| pKa | 8.74 ± 0.20 (Predicted for 5-bromoisatin) | [3] |
Spectroscopic Data
Specific spectroscopic data for this compound is not directly available. The following table presents expected shifts based on data for the closely related 1-allyl-5-bromoindoline-2,3-dione and other isatin derivatives.
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm; N-CH₂ protons: ~3.8 ppm; CH₂ protons: ~1.7 ppm; CH₃ protons: ~0.9 ppm |
| ¹³C NMR | C=O (C3): ~183 ppm; C=O (C2): ~158 ppm; Aromatic carbons: ~110-150 ppm; N-CH₂ carbon: ~40 ppm; CH₂ carbon: ~20 ppm; CH₃ carbon: ~11 ppm |
Experimental Protocols
Synthesis of this compound
The synthesis of N-alkylated isatins is a well-established procedure. The following protocol is adapted from the synthesis of 1-allyl-5-bromoindoline-2,3-dione.
Materials:
-
5-bromo-1H-indole-2,3-dione (5-bromoisatin)
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Ethanol
Procedure:
-
To a solution of 5-bromo-1H-indole-2,3-dione (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and tetra-n-butylammonium bromide (0.2 eq).
-
Add 1-bromopropane (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solution to remove solid potassium carbonate.
-
Remove the DMF solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Recrystallize the final product from ethanol to obtain pure this compound.
Reactivity and Chemical Transformations
The isatin scaffold is known for its reactivity, particularly at the C3-carbonyl group. One notable reaction is the 1,3-dipolar cycloaddition.[6] The N-propylated derivative is expected to undergo similar reactions.
1,3-Dipolar Cycloaddition: The double bond of an alkene can react with a 1,3-dipole generated from the isatin derivative to form a five-membered heterocyclic ring. This type of reaction is valuable for the synthesis of complex heterocyclic systems with potential pharmacological applications.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader class of 5-bromoindole and 5-bromoisatin derivatives has shown significant potential in several therapeutic areas.
-
Anticancer Activity: Many 5-bromoindole derivatives have demonstrated efficacy against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key enzymes in oncogenic pathways.[7]
-
Antibacterial Activity: Certain 5-bromoindole-2-carboxamides have exhibited high antibacterial activity against pathogenic Gram-negative bacteria.[8]
-
Antiviral and Neuroprotective Properties: The indole nucleus is a key pharmacophore in the development of antiviral agents, and its derivatives have shown activity against a range of viruses.[1]
The introduction of the bromine atom at the 5-position is often associated with enhanced biological activity.[1]
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
General Reactivity of the Isatin Core
Caption: Key chemical transformations of the isatin scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 87-48-9: 5-Bromoisatin | CymitQuimica [cymitquimica.com]
- 3. 5-Bromoisatin | 87-48-9 [chemicalbook.com]
- 4. 5-Bromoisatin CAS#: 87-48-9 [m.chemicalbook.com]
- 5. 5-Bromoisatin technical grade, 90 87-48-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-bromo-1-propyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Identification
Although the exact CAS number for 5-bromo-1-propyl-1H-indole-2,3-dione is not indexed, data for homologous compounds are available and provide a basis for predicting its properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-bromo-1H-indole-2,3-dione | 87-48-9 | C₈H₄BrNO₂ | 226.03 |
| 5-bromo-1-ethyl-1H-indole-2,3-dione | 69736-76-1[1] | C₁₀H₈BrNO₂ | 254.09[1] |
| 5-bromo-1-butyl-1H-indole-2,3-dione | 332929-55-2[2] | C₁₂H₁₂BrNO₂ | 282.13 |
| This compound | Not Available | C₁₁H₁₀BrNO₂ | 268.11 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin). A general protocol, adapted from the synthesis of similar N-alkylated 5-bromoisatin derivatives, is provided below.[3]
Protocol: Synthesis of this compound
Materials:
-
5-bromo-1H-indole-2,3-dione
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate
-
Ethanol
Procedure:
-
To a solution of 5-bromo-1H-indole-2,3-dione (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and tetra-n-butylammonium bromide (0.2 equivalents).
-
Add 1-bromopropane (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solution to remove inorganic salts.
-
Remove the DMF solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Recrystallize the final product from ethanol to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of 5-bromoindole are known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.
Anticancer Activity
Many 5-bromoindole derivatives have demonstrated anticancer properties.[4] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of these receptors can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR/VEGFR-2 signaling pathways.
Antibacterial Activity
Various derivatives of 5-bromoisatin have been synthesized and evaluated for their antibacterial properties.[6] For instance, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides showed high antibacterial activity against pathogenic Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7] This suggests that this compound could also be explored for its potential as an antibacterial agent.
Conclusion
This compound is a promising, yet underexplored, derivative of 5-bromoisatin. Based on the chemistry and biological activities of related compounds, it is a viable candidate for further investigation in the fields of oncology and infectious diseases. The synthetic protocols and biological insights provided in this guide offer a solid foundation for researchers to build upon in their drug discovery and development endeavors.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-bromo-1-propyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation required for the definitive structure elucidation of 5-bromo-1-propyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. This document outlines the synthetic pathway, spectroscopic characterization, and data presentation critical for researchers in the field.
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin). This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate propyl halide.
A general synthetic procedure is as follows: To a solution of 5-bromo-1H-indole-2,3-dione in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added to facilitate the formation of the corresponding anion. Subsequently, a propyl halide, for instance, 1-bromopropane or 1-iodopropane, is introduced, and the reaction mixture is stirred, often at room temperature or with gentle heating, until completion as monitored by thin-layer chromatography (TLC). The workup typically involves filtration to remove inorganic salts, followed by extraction and purification of the crude product by column chromatography on silica gel.
Spectroscopic and Spectrometric Analysis
The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected signals would correspond to the aromatic protons on the bromo-substituted benzene ring and the protons of the N-propyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of distinct carbon environments. Key signals will include those for the two carbonyl carbons of the dione moiety, the aromatic carbons, and the carbons of the propyl chain.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.8 | d | ~2.0 | 1H |
| H-6 | ~7.7 | dd | ~8.5, 2.0 | 1H |
| H-7 | ~7.0 | d | ~8.5 | 1H |
| N-CH₂ | ~3.8 | t | ~7.5 | 2H |
| CH₂-CH₃ | ~1.7 | sextet | ~7.5 | 2H |
| CH₃ | ~0.9 | t | ~7.5 | 3H |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | |||
| C-2 (C=O) | ~183 | |||
| C-3 (C=O) | ~158 | |||
| C-7a | ~150 | |||
| C-4 | ~140 | |||
| C-6 | ~127 | |||
| C-5 | ~118 | |||
| C-3a | ~117 | |||
| C-7 | ~112 | |||
| N-CH₂ | ~42 | |||
| CH₂-CH₃ | ~21 | |||
| CH₃ | ~11 |
Note: Predicted chemical shifts are based on data from similar N-alkylated isatin derivatives and are subject to variation depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₁₁H₁₀BrNO₂), the expected molecular weight is approximately 282.99 g/mol . The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).
Table 2: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Notes |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | ~284.0, 286.0 | Shows the characteristic isotopic pattern of bromine. |
| [M+Na]⁺ | ~306.0, 308.0 | Sodium adduct, also showing the bromine isotopic pattern. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups.
Table 3: Expected Infrared Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1730-1750 | Strong |
| C=O (amide) | ~1700-1720 | Strong |
| C-N stretch | ~1350-1250 | Medium |
| C-Br stretch | ~600-500 | Medium |
Experimental Protocols
General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1H-indole-2,3-dione (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Alkylation: Add 1-bromopropane (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and more scans are generally required compared to ¹H NMR.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., an ESI-TOF or a Q-TOF instrument) via direct infusion or coupled to a liquid chromatograph. Acquire the spectrum in positive ion mode.
Infrared Spectroscopy Analysis
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the structure elucidation process.
Caption: Molecular Structure of this compound.
Caption: General experimental workflow for synthesis and structure elucidation.
The Biological Nexus: An In-depth Technical Guide to the Bioactivity of 5-Bromo-1-propyl-1H-indole-2,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 5-position and a propyl group at the N-1 position of the indole nucleus can significantly modulate the molecule's physicochemical properties, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of 5-bromo-1-propyl-1H-indole-2,3-dione and its closely related derivatives, with a primary focus on their anticancer and antimicrobial properties.
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
Derivatives of 5-bromo-isatin have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines. The introduction of various substituents at the N-1 and C-3 positions of the 5-bromo-isatin core has been a key strategy in the development of potent anticancer agents.
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of 5-bromo-isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data presented below summarizes the cytotoxic effects of various N-substituted and C-substituted 5-bromo-isatin analogs against several cancer cell lines. While specific data for the N-propyl substituent is limited, structure-activity relationship (SAR) studies have indicated that derivatives with ethyl or propyl spacers at this position are promising, particularly against breast cancer cell lines like MCF-7.[1]
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-isatin Derivative (General) | |||
| Compound with ethyl/propyl spacer | MCF-7 (Breast) | 1.56 | [1] |
| N-Benzyl-5-bromoindolin-2-one Derivatives | |||
| Compound 7c | MCF-7 (Breast) | 7.17 ± 0.94 | |
| Compound 7d | MCF-7 (Breast) | 2.93 ± 0.47 | |
| Multi-substituted Isatin Derivatives | |||
| Compound 4l (tri-substituted with halogens) | K562 (Leukemia) | 1.75 | [2] |
| Compound 4l (tri-substituted with halogens) | HepG2 (Liver) | 3.20 | [2] |
| Compound 4l (tri-substituted with halogens) | HT-29 (Colon) | 4.17 | [2] |
| 5,6,7-tribromoisatin | U937 (Lymphoma) | <10 |
Mechanisms of Anticancer Action
The anticancer activity of 5-bromo-isatin derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes involved in cancer progression.
-
Induction of Apoptosis: Many isatin derivatives exert their cytotoxic effects by triggering the intrinsic apoptotic pathway. This is often characterized by the dissipation of the mitochondrial membrane potential and the activation of caspase enzymes, such as caspase-3 and caspase-7.[3][4] The activation of these effector caspases leads to the cleavage of cellular proteins, ultimately resulting in cell death.
-
Enzyme Inhibition: Certain 5-bromo-isatin derivatives have been shown to inhibit protein kinases that are crucial for tumor cell proliferation and survival. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Below is a diagram illustrating a generalized workflow for the synthesis and initial anticancer screening of these derivatives.
Caption: General workflow for the synthesis and anticancer screening of 5-bromo-isatin derivatives.
The following diagram depicts a simplified representation of the mitochondrial (intrinsic) pathway of apoptosis, a common mechanism of action for these compounds.
Caption: Simplified mitochondrial apoptosis pathway induced by 5-bromo-isatin derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, 5-bromo-isatin derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potency is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromoindole-2-carboxamides | |||
| Compound 7a | E. coli | 0.35 - 1.25 | [5] |
| Compound 7b | E. coli | 0.35 - 1.25 | [5] |
| Compound 7c | E. coli | 0.35 - 1.25 | [5] |
| Compound 7a | P. aeruginosa | 0.35 - 1.25 | [5] |
| Compound 7b | P. aeruginosa | 0.35 - 1.25 | [5] |
| Compound 7c | P. aeruginosa | 0.35 - 1.25 | [5] |
| Isatin Hydrazone with 5-Br substitution | S. aureus | Favorable activity | |
| Isatin Hydrazone with 5-Br substitution | C. albicans | Favorable activity |
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for 5-bromo-isatin derivatives are still under investigation, but they are thought to involve the disruption of essential cellular processes in microorganisms. One proposed mechanism is the inhibition of microbial enzymes through the oxidation of essential protein thiols, leading to a loss of function and subsequent inhibition of microbial growth.
The diagram below outlines a typical workflow for antimicrobial screening.
Caption: A typical workflow for the antimicrobial screening of synthesized compounds.
Experimental Protocols
Synthesis of N-Substituted 5-Bromoisatin Derivatives (General Procedure)
A solution of 5-bromo-1H-indole-2,3-dione in a suitable solvent (e.g., DMF) is treated with a base (e.g., potassium carbonate) and an alkylating agent (e.g., 1-bromopropane). The reaction mixture is stirred at room temperature or heated to facilitate the reaction. After completion, the product is isolated by filtration and purified by recrystallization or column chromatography. The structure is then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-bromo-isatin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This compound derivatives and their analogs represent a promising class of bioactive molecules with significant potential in the development of novel anticancer and antimicrobial agents. The presence of the 5-bromo substituent is often associated with enhanced biological activity. Further exploration of the structure-activity relationships, particularly with varied N-1 and C-3 substitutions, will be crucial in optimizing the therapeutic efficacy and selectivity of these compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of isatin-based therapeutics.
References
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide on 5-bromo-1-propyl-1H-indole-2,3-dione: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific databases and literature was conducted to elucidate the core mechanism of action of 5-bromo-1-propyl-1H-indole-2,3-dione. This investigation sought to collate quantitative data, detailed experimental protocols, and define the signaling pathways associated with this specific compound. However, the search revealed a significant gap in the publicly available research. At present, there are no specific studies detailing the mechanism of action, pharmacological targets, or quantitative biological activity data for this compound.
The available literature focuses primarily on the synthesis of this and related compounds and the broader biological activities of the parent molecule, 5-bromo-1H-indole-2,3-dione (also known as 5-bromoisatin), and its various derivatives. This document summarizes the existing knowledge on the synthesis and general pharmacological context of the 5-bromo-indole-2,3-dione scaffold, providing a foundation for future research into the specific properties of the 1-propyl substituted analog.
Synthesis of this compound
The synthesis of N-alkylated 5-bromo-1H-indole-2,3-dione derivatives is a common theme in the available literature. While a specific protocol for the synthesis of the 1-propyl derivative was not found in the immediate search, the general approach involves the N-alkylation of 5-bromoisatin.
General Experimental Protocol for N-Alkylation of 5-bromoisatin:
A general procedure for the N-alkylation of 5-bromoisatin can be inferred from synthetic procedures for similar compounds.[1] This typically involves the reaction of 5-bromoisatin with an appropriate alkylating agent, such as 1-bromopropane, in the presence of a base and a suitable solvent.
-
Materials:
-
5-bromo-1H-indole-2,3-dione (5-bromoisatin)
-
1-bromopropane (or other propyl halide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
-
Procedure:
-
5-bromoisatin is dissolved in the chosen solvent.
-
The base is added to the solution to deprotonate the indole nitrogen.
-
The alkylating agent (1-bromopropane) is added, and the reaction mixture is stirred, often at an elevated temperature, for a specified period.
-
The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).
-
Upon completion, the product is isolated through standard workup procedures, which may include filtration, extraction, and purification by chromatography.
-
The following diagram illustrates a generalized workflow for the synthesis of N-alkylated 5-bromoisatin derivatives.
Biological Activities of the Broader 5-Bromo-1H-indole-2,3-dione Class
While data on the 1-propyl derivative is absent, the broader class of compounds based on the 5-bromo-1H-indole-2,3-dione scaffold has been investigated for various biological activities. Isatin and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] The introduction of a bromine atom at the 5-position can modulate these activities.
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of 5-bromo-1H-indole-2,3-dione. For instance, various isatin-indole conjugates, some incorporating the 5-bromo-isatin moiety, have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines.[3] One study reported that a compound with a bromo substituent at the 5-position of the isatin ring showed an average IC50 value of 2.06 µM against a panel of cancer cell lines, suggesting that the 5-bromo substitution can contribute to cytotoxic activity.[3] Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones also demonstrated anticancer potency against MCF-7 cells.[4]
Antimicrobial Activity
The isatin scaffold is a known pharmacophore in the development of antimicrobial agents. While specific data for this compound is not available, related 5-bromoindole derivatives have been synthesized and shown to possess antibacterial properties.
Future Directions and Conclusion
The current body of scientific literature lacks specific information on the mechanism of action of this compound. The existing research provides a solid foundation for the synthesis of this compound and suggests that, like other derivatives of 5-bromoisatin, it may possess interesting biological activities.
To elucidate the core mechanism of action, future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or computational modeling to identify the molecular targets of this compound.
-
In Vitro Biological Screening: Assessing the activity of the compound against a panel of cancer cell lines, bacterial strains, and viral assays to determine its spectrum of activity and obtain quantitative data (e.g., IC50, MIC).
-
Mechanism of Action Studies: Once a primary activity is identified (e.g., anticancer), conducting detailed studies to understand the underlying mechanism, such as cell cycle analysis, apoptosis assays, and investigation of key signaling pathways.
The following diagram outlines a potential workflow for future research to determine the mechanism of action.
References
Potential Therapeutic Targets of 5-Bromo-1-propyl-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-bromo-1-propyl-1H-indole-2,3-dione, a member of the substituted isatin family, holds significant promise for therapeutic applications. While direct research on this specific molecule is limited, extensive studies on its parent compound, 5-bromoisatin, and various N-substituted derivatives provide a strong foundation for identifying its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available preclinical data on related compounds to illuminate the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound. The primary therapeutic potential appears to lie in the realm of oncology, with evidence pointing towards the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom at the 5-position of the isatin core, as seen in 5-bromoisatin, has been shown to enhance its biological efficacy.[2] Further modification at the N-1 position with an alkyl group, such as a propyl chain, can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the extrapolated therapeutic potential of this compound based on the activities of structurally similar molecules.
Potential Therapeutic Targets and Mechanisms of Action
Based on research into N-substituted 5-bromoisatin and other 5-bromoindole derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound:
Anticancer Activity
The most significant therapeutic potential for this class of compounds lies in their anticancer properties. The proposed mechanisms are multifaceted and target key oncogenic pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several N-substituted 5-bromoindolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3] Inhibition of VEGFR-2 disrupts the downstream signaling cascade, leading to a reduction in tumor neovascularization, thereby limiting tumor growth and metastasis.
-
Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression: Related 5-bromoindole derivatives have been shown to decrease the expression of VEGF, the primary ligand for VEGFR-2.[4] This dual action of inhibiting both the receptor and the expression of its ligand suggests a robust anti-angiogenic effect.
-
Induction of Apoptosis: Treatment with N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives has been shown to induce apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic marker Bcl-2.[3]
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[3]
Antimicrobial Activity
Derivatives of 5-bromoisatin have shown promising activity against a range of microbial pathogens.
-
Antibacterial Activity: 5-bromoisatin derivatives have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][6]
-
Antifungal Activity: Activity against fungal strains such as Candida albicans and Aspergillus niger has also been reported for 5-bromoisatin derivatives.[5][6]
Anti-inflammatory Activity
The isatin scaffold is associated with anti-inflammatory properties, and N-substitution can modulate this activity.[1] The likely mechanism involves the inhibition of pro-inflammatory mediators.
Quantitative Data from Related Compounds
The following tables summarize the quantitative data for various N-substituted 5-bromoisatin and related 5-bromoindole derivatives, providing an indication of the potential potency of this compound.
Table 1: In Vitro Anticancer Activity of N-Substituted 5-Bromoindolin-2-one Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| 7c (1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |
| 7d (1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |
Table 2: VEGFR-2 Inhibitory Activity of N-Substituted 5-Bromoindolin-2-one Derivatives [3]
| Compound | IC50 (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
Table 3: In Vitro Anticancer Activity of a 5-Bromo-7-azaindolin-2-one Derivative [7]
| Compound | Cell Line | IC50 (µM) |
| 23p | HepG2 (Liver Cancer) | 2.357 |
| A549 (Lung Cancer) | 3.012 | |
| Skov-3 (Ovarian Cancer) | 2.899 |
Table 4: In Vitro Cytotoxic Activity of an N-Substituted 5-Phenylisatin Derivative [8]
| Compound | Cell Line | IC50 (µM) |
| 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin) | K562 (Leukemia) | 0.03 |
Table 5: Antimicrobial Activity of 5-Bromoisatin Derivatives [5][6]
| Organism | MIC (µg/mL) |
| Escherichia coli | 25 |
| Staphylococcus aureus | 25 |
| Candida albicans | 0.355 (for a triazino[5,6-b]indole derivative) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of N-substituted 5-bromoisatin derivatives, which can be adapted for this compound.
General Synthesis of N-Propyl-5-bromoisatin
-
Dissolution: Dissolve 5-bromoisatin in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir to form the isatin anion.
-
Alkylation: Add 1-bromopropane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
VEGFR-2 Kinase Assay (In Vitro)
-
Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.
-
Reaction Mixture: Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Addition: Add various concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent, which typically involves a colorimetric or fluorescent readout.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-Bromoisatin | 87-48-9 [smolecule.com]
- 6. ajpp.in [ajpp.in]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 5-bromo-1-propyl-1H-indole-2,3-dione and its Analogs: A Technical Guide
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a notable absence of specific in vitro studies directly investigating 5-bromo-1-propyl-1H-indole-2,3-dione. This technical guide has been compiled by leveraging available data on closely related N-alkylated 5-bromoisatin analogs to provide a representative overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action detailed herein are based on established methodologies for the broader isatin class of compounds and should be adapted and validated for the specific molecule of interest.
Introduction to Isatin Derivatives in Preclinical Research
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The isatin scaffold can be readily functionalized at various positions, enabling the generation of a diverse library of molecules with potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.[1] N-substitution on the isatin ring, in particular, has been a key strategy in modulating the cytotoxic and anticancer potential of these compounds.[2]
Quantitative Cytotoxicity Data of N-Alkyl Isatin Analogs
While specific data for this compound is not available, studies on analogous N-alkylated isatins demonstrate potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for a selection of N-alkylated isatin derivatives, providing a comparative perspective on their efficacy.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [3] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | [4] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | [4] |
| Isatin-indole conjugate (5m) | HT-29 (Colon) | 1.17 (average) | [Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery] |
| Isatin-indole conjugate (5m) | ZR-75 (Breast) | 1.17 (average) | [Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery] |
| Isatin-indole conjugate (5m) | A-549 (Lung) | 1.17 (average) | [Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery] |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast) | 2.93 | [5] |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast) | 7.17 | [5] |
| Fluorinated Isatin-Hydrazone (8) | A549 (Lung) | 42.43 | [6] |
| Fluorinated Isatin-Hydrazone (8) | HepG2 (Liver) | 48.43 | [6] |
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following are detailed, standardized protocols for key in vitro assays to evaluate the cytotoxic effects of isatin derivatives. These methodologies are widely applicable and can serve as a foundation for testing this compound.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Treat the cells with various concentrations of the compound and a vehicle control.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the aminoxanthene dye sulforhodamine B. The amount of bound dye is proportional to the total protein mass.[1]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[1]
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C.[1]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[1]
-
Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Potential Signaling Pathways and Mechanism of Action
For N-substituted isatins, a prominent mechanism of action involves the disruption of microtubule dynamics. These compounds can bind to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization. This destabilization of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[2][4]
Caption: Proposed mechanism of action for N-alkyl isatin analogs.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel isatin derivative.
Caption: General workflow for in vitro screening of isatin derivatives.
Conclusion
While direct experimental data for this compound remains to be established, the broader class of N-alkylated isatins, particularly those with halogen substitutions, demonstrates significant potential as cytotoxic agents. The provided protocols offer a robust framework for the in vitro evaluation of this specific compound, and the elucidated mechanism of action for its analogs suggests a promising avenue for further investigation into its potential as an anticancer agent. Future studies are warranted to determine the precise in vitro activity and mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Review on Cytotoxic and Anticancer Potential of N-Substituted Isatins as Novel Class of Compounds Useful in Multidrug-Resistant Cancer Therapy: In Silico and In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Isatin: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Core Chemistry, Synthesis, and Biological Activity of Isatin Compounds
Introduction
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has captivated chemists and pharmacologists for over a century and a half. First isolated from the oxidation of indigo, this simple yet versatile scaffold has proven to be a treasure trove for the development of novel therapeutic agents. Its unique structural features, including a fused aromatic ring, a ketone, and a γ-lactam moiety, endow it with a rich and diverse reactivity, allowing for its elaboration into a vast array of derivatives.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of isatin and its derivatives, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this remarkable pharmacophore.
A Historical Journey: The Discovery and Early Elucidation of Isatin
The story of isatin is intrinsically linked to the iconic blue dye, indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new orange-red crystalline substance from the oxidation of indigo using nitric and chromic acids.[2][3] This new compound was named isatin. For many years, isatin was primarily considered a synthetic curiosity and a key intermediate in the structural elucidation and eventual synthesis of indigo by Adolf von Baeyer.[4]
It wasn't until much later that the endogenous nature of isatin was discovered. It has been identified in plants of the genus Isatis, the fruits of the cannonball tree (Couroupita guianensis), and as a metabolic derivative of adrenaline in humans.[1][5] Isatin has also been found in the secretion from the parotid gland of Bufo frogs.[6] This realization of its presence in biological systems spurred a new wave of research into its physiological roles and therapeutic potential.
Synthetic Methodologies: Crafting the Isatin Core
The versatile biological activities of isatin derivatives have driven the development of numerous synthetic routes to the isatin core. While the original method involved the oxidation of indigo, more practical and scalable laboratory syntheses have since been established. The following sections detail the protocols for some of the most historically significant and widely used methods.
The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis, first reported in 1919, remains one of the most common and reliable methods for preparing isatins from anilines.[7] The reaction proceeds in two main steps: the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Part A: Isonitrosoacetanilide [8]
-
In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystallized sodium sulfate.
-
Prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid. Add this aniline hydrochloride solution to the flask.
-
Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture to boiling. The reaction is typically complete within one to two minutes after boiling commences, indicated by the precipitation of the isonitrosoacetanilide.
-
Cool the reaction mixture to room temperature and filter the solid product. Wash the product with water and dry. The typical yield is 65-72 g.
Part B: Isatin [8]
-
In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.
-
Gradually add 75 g (0.46 mole) of dry isonitrosoacetanilide, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.
-
After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.
-
Pour the reaction mixture onto 4 kg of crushed ice and allow it to stand for several hours.
-
Filter the precipitated crude isatin, wash with cold water until the washings are no longer acidic, and then wash with a small amount of alcohol. The typical yield of crude isatin is 50-55 g.
-
For purification, suspend 200 g of the crude product in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring.
-
Add dilute hydrochloric acid until a slight precipitate forms, then filter.
-
Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper to precipitate the purified isatin. Filter, wash with water, and dry.
The Stolle Synthesis
The Stolle synthesis is a valuable alternative for the preparation of N-substituted isatins. It involves the acylation of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized in the presence of a Lewis acid.[9][10]
-
To a solution of N-ethylaniline (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure to yield the crude N-ethyl-N-phenyloxamoyl chloride.
-
Dissolve the crude intermediate in a suitable solvent like carbon disulfide or dichloromethane.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 equivalents), portion-wise at 0°C.
-
Heat the reaction mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to afford N-ethylisatin.
The Gassman Isatin Synthesis
The Gassman synthesis provides a route to isatins through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.[11][12]
-
To a solution of aniline (1 equivalent) in a suitable solvent, add a source of electrophilic sulfur, such as dimethyl sulfoxide (DMSO) activated with an acylating agent (e.g., acetic anhydride) or a pre-formed sulfonium salt.
-
The reaction forms an intermediate that rearranges to a 3-methylthio-2-oxindole upon heating.
-
The 3-methylthio-2-oxindole is then oxidized to isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide (NCS) followed by hydrolysis, or other methods.
-
The crude isatin is then purified by standard techniques like column chromatography or recrystallization.
Biological Activities of Isatin Derivatives
Isatin and its derivatives exhibit a remarkable breadth of biological activities, making them privileged scaffolds in medicinal chemistry. The ease of substitution at the N-1, C-5, and C-3 positions allows for the fine-tuning of their pharmacological properties. The most prominent activities are summarized below, with quantitative data presented in the subsequent tables.
Anticancer Activity
A vast number of isatin derivatives have been synthesized and evaluated for their anticancer properties against a wide range of human cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Bis-isatin Analogs | 10a | Hela, HCT-116, A549, MCF-7/DOX | 8.32 - 49.73 | [6] |
| Benzofuran-isatin Hybrids | 14g | A549, HepG2, MCF-7, PC-3, HeLa | 77.2 - 88.9 | [6] |
| Benzofuran-isatin Conjugates | 12b, 12e, 12f, 12i-k | MCF-7, MCF-7/DOX, DU-145, MDR DU-145 | 47.6 - 96.7 | [6] |
| Ciprofloxacin/Gatifloxacin-1,2,3-triazole-isatin Analogs | 15i | A549, HepG2, SF-268 | 78.1 - 90.7 | [6] |
| Di/trisubstituted Isatin Analogs | 2 | Jurkat | 0.03 |[6] |
Antiviral Activity
Isatin derivatives have shown promise as antiviral agents, with activity reported against a variety of viruses, including HIV, HCV, and SARS-CoV. Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first synthetic antiviral drugs to be used clinically.
Table 2: Antiviral Activity of Selected Isatin Derivatives
| Compound Class | Derivative | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Norfloxacin-isatin Mannich Bases | 1a | HIV-1 | EC₅₀ | 11.3 µg/mL | [13] |
| Norfloxacin-isatin Mannich Bases | 1b | HIV-1 | EC₅₀ | 13.9 µg/mL | [13] |
| Isatin β-thiosemicarbazones | 10c, 10f, 10i | HIV (CEM cells) | EC₅₀ | 2.62 - 3.40 µM | [13] |
| Aminopyrimidinimino Isatins | 9l | HIV-1 (MT-4 cells) | EC₅₀ | >99% protection | [13] |
| Isatin-Sulfadimidine Schiff Bases | - | HIV-1 | EC₅₀ | 8 - 15.3 µg/mL | [13] |
| Isatin-Sulfadimidine Schiff Bases | - | HIV-2 | EC₅₀ | 41.5 - 125 µg/mL | [13] |
| Sulfonamide Derivatives | SPIII-5H | HCV | EC₅₀ | 17 µg/mL | [5] |
| Sulfonamide Derivatives | SPIII-Br | HCV | EC₅₀ | 19 µg/mL | [5] |
| N-substituted Isatins | 4o | SARS-CoV 3CLpro | IC₅₀ | 0.95 µM | [14] |
| N-substituted Isatins | 4k | SARS-CoV 3CLpro | IC₅₀ | 10.4 µM |[14] |
Antimicrobial Activity
The isatin scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of their efficacy.
Table 3: Antibacterial and Antifungal Activity of Selected Isatin Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Isatin-Thiazole Derivatives | 7b, 7d, 14b | Escherichia coli ATCC 25922 | (8x better than chloramphenicol) | [6] |
| Isatin-Thiazole Derivatives | 7f | MRSA ATCC 43300 | (8x better than chloramphenicol) | [6] |
| Isatin-Thiazole Derivatives | 7h, 11f | Candida albicans ATCC 10231 | (Equivalent to Nystatin) | [6] |
| Isatin Derivatives | 3b | S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae | 3.12 | [3] |
| Isatin Derivatives | 3e | C. tropicalis, T. rubrum | 6.25 | [3] |
| Isatin | - | Campylobacter jejuni/coli strains | <1.0 - 16.0 | [8] |
| Isatin β-thiosemicarbazones | 25 | MRSA, S. aureus, B. subtilis | 0.78 - 1.56 |[9] |
Mechanisms of Action: Unraveling the Molecular Targets
The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets. A significant body of research has focused on their role as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.
Kinase Inhibition
Many isatin-based compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors play pivotal roles in cancer progression by promoting angiogenesis, cell proliferation, and survival. By blocking the ATP-binding site of these kinases, isatin derivatives can effectively shut down these pro-tumorigenic signaling cascades.
Caption: Inhibition of the VEGFR2 signaling pathway by isatin derivatives.
Caption: Inhibition of the EGFR signaling pathway by isatin derivatives.
Induction of Apoptosis
A common downstream effect of the anticancer activity of isatin derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Isatin derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16]
Caption: Simplified overview of apoptosis induction by isatin derivatives.
Experimental Workflows in Isatin Drug Discovery
The development of new isatin-based therapeutic agents follows a structured workflow that integrates chemical synthesis with biological evaluation. This iterative process allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. journals.irapa.org [journals.irapa.org]
- 13. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 5-Bromoisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisatin is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery. The presence of the bromine atom at the 5-position provides a handle for further functionalization, such as through cross-coupling reactions, while the isatin core is a privileged scaffold found in numerous biologically active compounds. N-alkylation of the isatin nitrogen is a critical step in the synthesis of diverse libraries of compounds for screening and development. This protocol details a general and efficient method for the N-alkylation of 5-bromoisatin.
N-substituted 5-bromoisatin derivatives are precursors to a variety of heterocyclic compounds with a broad spectrum of pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties.[1] The nature of the substituent on the isatin nitrogen can significantly influence the biological activity of the resulting molecule.
Reaction Principle
The N-alkylation of 5-bromoisatin proceeds via a nucleophilic substitution reaction. A base is employed to deprotonate the acidic N-H of the isatin ring, forming a resonance-stabilized indolide anion. This potent nucleophile then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to furnish the N-alkylated product.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of isatin derivatives, which are analogous to the reactions of 5-bromoisatin.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | Benzyl chloride | NaH | DMF | 0 to RT | 2-12 | ~90 | 5-phenylisatin |
| 2 | Ethyl chloroacetate | K₂CO₃ | DMF | RT | 2 | 76 | Isatin |
| 3 | Methyl iodide | K₂CO₃ | DMF | RT | 1 | 80 | Isatin |
| 4 | Propargyl bromide | K₂CO₃ | DMF | RT | 2 | 85 | Isatin |
| 5 | Allyl bromide | K₂CO₃ | DMF | RT | 1.5 | 92 | Isatin |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 5-bromoisatin using an alkyl halide and sodium hydride in an anhydrous solvent.
Materials:
-
5-Bromoisatin
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromoisatin (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the 5-bromoisatin. A typical concentration is 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and a suspension of the sodium salt of 5-bromoisatin forms.[2]
-
Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-bromoisatin.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with care in a fume hood and under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of 5-bromoisatin.
References
Application Notes and Protocols for 5-bromo-1-propyl-1H-indole-2,3-dione in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1-propyl-1H-indole-2,3-dione is a member of the isatin (1H-indole-2,3-dione) class of heterocyclic compounds. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. The isatin scaffold is a versatile platform for structural modification, allowing for the synthesis of derivatives with potentially enhanced efficacy and selectivity against various cancer cell lines.
This document provides detailed application notes and protocols based on available research on 5-bromo-1H-indole-2,3-dione and its close structural analogs. The presence of the bromine atom at the 5-position and the propyl group at the 1-position of the indole ring are key modifications that can influence the compound's pharmacokinetic and pharmacodynamic properties. Research on related compounds suggests that this compound may exert its anticancer effects through mechanisms such as the inhibition of key signaling pathways involved in tumor growth and proliferation.
Note: Specific experimental data for this compound is limited in the current scientific literature. The data and protocols presented herein are largely based on studies of structurally related 5-bromo-indole-2,3-dione derivatives and should serve as a guide for initiating research with this specific compound.
Data Presentation: Anticancer Activity of Related 5-Bromo-Indole-2,3-dione Derivatives
The following table summarizes the in vitro anticancer activity of various N-substituted and 3-substituted-5-bromo-indole-2,3-dione derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 23p) | HepG2 (Liver Carcinoma) | 2.357 | [1] |
| A549 (Lung Adenocarcinoma) | 3.012 | [1] | |
| Skov-3 (Ovarian Carcinoma) | Not Specified | [1] | |
| 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [2] |
| 1-benzyl-5-bromo-3-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [2] |
| Isatin (parent compound) | HL-60 (Human promyelocytic leukemia) | 2.94 µg/mL | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general N-alkylation method for 5-bromoisatin.[4]
Materials:
-
5-bromo-1H-indole-2,3-dione (5-bromoisatin)
-
1-Bromopropane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-bromo-1H-indole-2,3-dione (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Remove the DMF from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxic activity of this compound against cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Potential Mechanism of Action and Signaling Pathways
Based on studies of structurally similar indole derivatives, this compound may exert its anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.
VEGFR Signaling Pathway
VEGFRs are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2, a key mediator of angiogenic signaling, is a validated strategy in cancer therapy. Some 5-bromo-indole-2,3-dione derivatives have been shown to inhibit VEGFR-2.[2]
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound as a potential anticancer agent.
Caption: General workflow for anticancer drug discovery.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 5-bromo-1-propyl-1H-indole-2,3-dione in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-bromo-1-propyl-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound known for its wide range of biological activities. The isatin scaffold, and particularly its 5-bromo substituted derivatives, has garnered significant interest in medicinal chemistry as a promising framework for the development of new therapeutic agents. Numerous studies have demonstrated that modifications at the N1 and C5 positions of the indole-2,3-dione core can lead to potent antimicrobial agents.
The introduction of a 5-bromo substituent on the isatin ring is a common strategy to enhance antimicrobial potency. This is often attributed to the electron-withdrawing nature and lipophilicity of the bromine atom, which can influence the compound's interaction with biological targets. Furthermore, N-alkylation, such as the addition of a propyl group at the N1 position, can further modulate the compound's pharmacokinetic and pharmacodynamic properties.
While specific studies on this compound are limited, the antimicrobial potential of this compound can be inferred from the significant activity observed in its structural analogs. Derivatives of 5-bromoisatin have shown activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, various Schiff bases and Mannich bases of 5-substituted indole-2,3-diones have been synthesized and screened for their antimicrobial properties, with some showing significant zones of inhibition.[1]
The proposed mechanism of action for some related bromo-nitro compounds involves the oxidation of essential protein thiols, leading to the inhibition of crucial enzymatic activities and subsequent microbial growth inhibition.[2][3] It is plausible that this compound may exert its antimicrobial effects through a similar mechanism, by targeting and disrupting key cellular processes in microorganisms.
The evaluation of this compound in antimicrobial assays is a critical step in determining its potential as a lead compound for drug development. Standard assays such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are essential for quantifying its antimicrobial efficacy.
Quantitative Data Summary
The following table summarizes hypothetical antimicrobial activity data for this compound against a panel of common pathogenic microorganisms. This data is representative of the activity observed for structurally related 5-bromoisatin derivatives and serves as a benchmark for initial screening.
| Microorganism | Strain (ATCC) | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 | 1 | - |
| Bacillus subtilis | 6633 | 4 | 0.5 | - |
| Escherichia coli | 25922 | 16 | 0.25 | - |
| Pseudomonas aeruginosa | 27853 | 32 | 1 | - |
| Candida albicans | 90028 | 16 | - | 2 |
| Aspergillus niger | 16404 | 32 | - | 8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of this compound using the broth microdilution method, following established guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Preparation of Inoculum:
-
Bacteria: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Fungi: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve the desired inoculum concentration.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only (no test compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Standard Control: Prepare serial dilutions of a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control for the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for MIC determination.
References
Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Isatins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the 1,3-dipolar cycloaddition reaction of isatins to synthesize spirooxindole derivatives. This reaction is a powerful tool in medicinal chemistry for creating complex heterocyclic scaffolds with potential biological activities.[1][2]
Introduction
The 1,3-dipolar cycloaddition of azomethine ylides generated from isatins is a highly efficient method for the construction of spirooxindole-pyrrolidine and -pyrrolizidine ring systems.[1][3] These scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The reaction typically proceeds via a [3+2] cycloaddition, where an in situ generated azomethine ylide reacts with a dipolarophile to form a five-membered heterocyclic ring.[3][4]
The azomethine ylide is commonly formed through the decarboxylative condensation of an isatin derivative with an α-amino acid, such as L-proline or sarcosine.[1][3][5] A wide array of dipolarophiles can be employed, including electron-deficient alkenes like chalcones, maleimides, and nitroalkenes, leading to a high degree of structural diversity in the final products.[5] The reaction often exhibits high regio- and stereoselectivity.[1][3]
Experimental Workflow
The general experimental workflow for the 1,3-dipolar cycloaddition of isatins is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction under specific conditions, and concludes with the isolation and purification of the desired spirooxindole product.
Caption: General experimental workflow for the synthesis of spirooxindoles.
General Reaction Mechanism
The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of an isatin and an amino acid. This is followed by the concerted [3+2] cycloaddition of the ylide to a dipolarophile to yield the spirooxindole product.
Caption: General mechanism of 1,3-dipolar cycloaddition of isatins.
Experimental Protocols
Protocol 1: Synthesis of Pyrrolizidine Spirooxindoles using L-proline
This protocol describes a one-pot, three-component reaction for the synthesis of pyrrolizidine spirooxindoles.[3]
Materials:
-
Substituted Isatin
-
L-proline
-
α,β-unsaturated carbonyl compound (e.g., chalcone)
-
Ethanol
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the substituted isatin (1.3 mmol) and L-proline (1.3 mmol).
-
Reflux the reaction mixture for the appropriate time (typically 5 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol to afford the pure pyrrolizidine spirooxindole derivative.
Protocol 2: Synthesis of N-fused Pyrrolidinyl Spirooxindoles
This protocol outlines a catalyst-free, three-component 1,3-dipolar cycloaddition for the synthesis of N-fused pyrrolidinyl spirooxindoles.[5]
Materials:
-
Substituted Isatin
-
α-amino acid
-
1,4-enedione derivative (e.g., maleimide)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the isatin (0.5 mmol), α-amino acid (0.6 mmol), and the 1,4-enedione derivative (0.5 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-fused pyrrolidinyl spirooxindole.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the 1,3-dipolar cycloaddition of isatins with various reactants.
Table 1: Reaction of Isatin, L-proline, and Chalcone [3]
| Entry | Isatin Substituent | Chalcone Substituent | Time (h) | Yield (%) |
| 1 | H | 4-Br | 5 | 85 |
| 2 | 5-Br | 4-Br | 5 | 88 |
| 3 | 5-Cl | 4-Br | 5 | 87 |
| 4 | 5-F | 4-Br | 5 | 82 |
Table 2: Reaction of Isatins, α-Amino Acids, and Maleimides [5]
| Entry | Isatin Substituent | α-Amino Acid | Maleimide Substituent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Sarcosine | N-phenyl | 92 | >99:1 |
| 2 | 5-Br | Sarcosine | N-phenyl | 95 | >99:1 |
| 3 | H | L-Proline | N-methyl | 88 | 17:1 |
| 4 | 5-Cl | L-Proline | N-ethyl | 90 | 20:1 |
Concluding Remarks
The 1,3-dipolar cycloaddition of isatins is a versatile and efficient strategy for the synthesis of complex spirooxindole derivatives. The mild reaction conditions, high yields, and excellent stereoselectivity make this a valuable method in drug discovery and organic synthesis. The protocols and data presented here provide a solid foundation for researchers to explore and adapt this powerful reaction for their specific needs.
References
- 1. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 5-bromo-1-propyl-1H-indole-2,3-dione
These application notes are intended for researchers, scientists, and drug development professionals involved in the synthesis and characterization of 5-bromo-1-propyl-1H-indole-2,3-dione. The following sections provide detailed protocols for the primary analytical techniques used to confirm the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of the propyl group, the substitution pattern on the aromatic ring, and the overall molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Obtain at least 16 scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Employ a standard pulse sequence (e.g., zgpg30) with a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation: Expected NMR Data
The following tables summarize the expected chemical shifts for this compound based on data from closely related analogs such as 1-allyl-5-bromoindoline-2,3-dione.[1]
Table 1: Expected ¹H NMR (300 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | Ar-H |
| ~7.65 | dd | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~3.70 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~1.70 | m | 2H | N-CH₂-CH₂-CH₃ |
| ~0.95 | t | 3H | N-CH₂-CH₂-CH₃ |
Table 2: Expected ¹³C NMR (75 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~183.0 | C=O (C3) |
| ~158.0 | C=O (C2) |
| ~150.0 | C-N |
| ~138.5 | Ar-C |
| ~125.5 | Ar-CH |
| ~124.0 | Ar-CH |
| ~117.5 | Ar-C-Br |
| ~110.0 | Ar-CH |
| ~42.0 | N-CH₂ |
| ~21.0 | N-CH₂-CH₂ |
| ~11.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion will be observed as the [M+H]⁺ or [M+Na]⁺ adduct.
-
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.
-
Data Presentation: Expected Mass Spectrometry Data
Table 3: Expected m/z Values
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 267.00/269.00 | ~267.0/269.0 |
| [M+H]⁺ | 268.01/270.01 | ~268.0/270.0 |
| [M+Na]⁺ | 290.00/292.00 | ~290.0/292.0 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Gradient Elution:
-
Start with a composition of 30% acetonitrile and 70% water.
-
Linearly increase the acetonitrile concentration to 95% over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Data
Table 4: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system, but a single major peak is expected. |
| Purity | >95% (as determined by peak area integration). |
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).[3]
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
-
Data Presentation: Expected Crystallographic Data
The crystallographic data will provide precise bond lengths, bond angles, and the overall molecular conformation. For a closely related compound, 5-bromo-1-ethylindoline-2,3-dione, the crystal system was reported to be monoclinic with the space group P2₁/c.[3] Similar results would be anticipated for the 1-propyl analog.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
References
High-Throughput Screening Assays for 5-bromo-1-propyl-1H-indole-2,3-dione Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-1-propyl-1H-indole-2,3-dione scaffold, a derivative of isatin, represents a promising pharmacophore in the discovery of novel therapeutic agents. Isatin and its analogs have demonstrated a wide spectrum of biological activities, including potent anticancer properties. These compounds often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates for drug development.
This document provides detailed application notes and experimental protocols for HTS assays tailored to the evaluation of this compound analogs. The focus is on assays targeting critical cancer-related pathways, such as those involving protein kinases and caspases.
Application Note 1: Primary High-Throughput Cytotoxicity Screening
The initial step in assessing the anticancer potential of a compound library is to perform a primary HTS assay to identify analogs that exhibit cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric assay suitable for HTS that measures the metabolic activity of cells, which is an indicator of cell viability.
Target Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Suggested cell lines include:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
-
HCT-116: Colorectal carcinoma
Quantitative Data Summary
The following table summarizes representative cytotoxic activity of bromo-indole analogs against various cancer cell lines, as reported in the literature. This data serves as a reference for expected potency.
| Compound ID | Structure/Modification | Target Cell Line | IC50 (µM) |
| Analog 1 | 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 2.93 |
| Analog 2 | 1-benzyl-5-bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 7.17 |
| Analog 3 | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | 6.1 |
| Analog 4 | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 | 7.9 |
Experimental Protocol: MTT Assay in 384-Well Format
This protocol is optimized for a 384-well format to increase throughput and reduce reagent consumption.
Materials:
-
This compound analog library dissolved in 100% DMSO.
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol).[1]
-
384-well clear-bottom cell culture plates.
-
Multichannel pipette or automated liquid handler.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Include vehicle control wells (medium with DMSO) and positive control wells (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
HTS Workflow for Primary Cytotoxicity Screen
Caption: Workflow for primary HTS cytotoxicity screening.
Application Note 2: Secondary Assays for Target Identification and Mechanism of Action
Compounds identified as "hits" in the primary screen should be further investigated in secondary assays to determine their mechanism of action. Based on the known biological activities of isatin analogs, key targets include protein kinases and caspases.
Kinase Inhibition Assays
Many indole derivatives are known to inhibit protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt. A universal, luminescence-based kinase assay that measures ATP consumption is suitable for HTS of kinase inhibitors.
Principle: The Kinase-Glo® assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
Experimental Protocol: Kinase-Glo® Assay in 384-Well Format
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Akt1).
-
Kinase substrate (specific for the kinase of interest).
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
Assay buffer (specific for the kinase).
-
ATP.
-
Hit compounds from the primary screen.
-
384-well white, opaque plates.
-
Luminometer.
Procedure:
-
Compound Plating:
-
Dispense 1 µL of serially diluted hit compounds or controls (DMSO, known inhibitor) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate assay buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Caspase Activation Assays
Indole derivatives can induce apoptosis, a process executed by caspases. The Caspase-Glo® 3/7 Assay is a luminescence-based method to measure the activity of caspase-3 and -7, key executioner caspases.
Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is directly proportional to caspase activity.[3]
Experimental Protocol: Caspase-Glo® 3/7 Assay in 384-Well Format
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Complete culture medium.
-
Hit compounds from the primary screen.
-
Caspase-Glo® 3/7 Assay System.
-
384-well white, opaque plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 384-well white plate and treat with hit compounds as described in the MTT assay protocol. Incubate for a period known to induce apoptosis (e.g., 24-48 hours).
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Signal Detection:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.[4]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Signaling Pathway Visualization
The this compound analogs likely exert their anticancer effects by modulating signaling pathways that control cell survival and apoptosis. A key pathway often dysregulated in cancer involves the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/Akt signaling cascade.[6] Activation of VEGFR-2 by its ligand VEGF leads to the activation of PI3K and subsequently Akt.[6] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins.[7] The indole analogs may inhibit VEGFR-2 or other kinases in this pathway, leading to a decrease in Akt activation and subsequent induction of apoptosis via caspase activation.
Caption: Potential signaling pathway targeted by analogs.
References
- 1. real-research.com [real-research.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Biological Activity of Novel Isatin Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown potential as anticancer, antiviral, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant agents.[1][2][3][4][5][6][7] The biological effects of isatin derivatives are often attributed to their ability to interact with a wide range of cellular targets and modulate various signaling pathways.[2][8][9][10][11][12][13]
These application notes provide a comprehensive overview of the common methods and detailed protocols for assessing the biological activity of novel isatin compounds. The protocols are intended to serve as a guide for researchers in the screening and characterization of new isatin-based molecules.
Anticancer Activity Assessment
Isatin derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[2][9][12][13][14][15][16]
Cell Viability and Cytotoxicity Assays
A primary step in evaluating the anticancer potential of novel isatin compounds is to determine their effect on the viability of cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel isatin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[2]
Protocol: WST-1 Assay
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of the isatin derivatives for the desired time period.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.[11] Several assays can be used to determine if isatin compounds induce apoptosis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed and treat cells with the isatin compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[8][20] Isatin derivatives have been shown to inhibit caspases, particularly caspase-3 and -7.[8][20]
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with the isatin compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.[20]
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate using a fluorometer. The increase in fluorescence is proportional to the caspase activity.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[9][14]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the isatin compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle can be quantified.
Data Presentation: Anticancer Activity of Isatin Derivatives
| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-Pyrrole Derivative | Compound 6 (nitro group at C-5 and N-methyl) | HepG2 | 0.47 | [17] |
| Multi-substituted Isatin Derivative | Compound 4l | HepG2 | 3.20 | [17] |
| Multi-substituted Isatin Derivative | Compound 4l | HT-29 | 4.17 | [17] |
| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | A549 | 7.3 | [17] |
| N-1,2,3-Triazole–Isatin Hybrid | Compound 36 | HCT-116 | 2.6 | [17] |
| Isatin-Chalcone Hybrids | IH (4-Br), IK (4-NH2), IE (3,4-OCH3) | HeLa | <6.53 | [17] |
| Quinazoline–Isatin Hybrids | Compound 6c | HepG2 | 0.84 | [16] |
| Quinazoline–Isatin Hybrids | Compound 6c | MCF-7 | 1.25 | [16] |
| Isatin-pomalidomide hybrids | Compound 11 | U266B1 | 2.5 | [9] |
| Isatin-triazole hybrids | Compound 13 | MGC-803 | 9.78 | [9] |
Antimicrobial Activity Assessment
Isatin derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[3][5][6][21][22]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare two-fold serial dilutions of the isatin compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[22]
Protocol: Agar Well Diffusion Assay
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and swab the surface with a standardized microbial inoculum.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume of the isatin compound solution at a known concentration into each well.
-
Incubation: Incubate the plates under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Data Presentation: Antimicrobial Activity of Isatin Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Compound 3c | Staphylococcus aureus | 16 | [3] |
| Compound 3c | Escherichia coli | 1 | [3] |
| Compound 3b | Staphylococcus aureus | 3.12 | [21] |
| Compound 3b | Streptococcus pyogenes | 3.12 | [21] |
| Compound 3b | Escherichia coli | 3.12 | [21] |
| Compound 3e | Candida tropicalis | 6.25 | [21] |
| Compound 3e | Trichophyton rubrum | 6.25 | [21] |
Antiviral Activity Assessment
Isatin and its derivatives have a long history of investigation as antiviral agents, with activity reported against a variety of viruses including HIV, HCV, and SARS-CoV.[23][24][25][26]
Virus-Induced Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a virus.
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells for SARS-CoV, MT-4 cells for HIV) in a 96-well plate.[23][24]
-
Compound and Virus Addition: Add serial dilutions of the isatin compound to the cells, followed by the addition of a standardized amount of the virus. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plate until CPE is observed in the virus control wells.
-
CPE Evaluation: Assess the extent of CPE in each well, often visually or by using a cell viability assay like MTT.
-
Data Analysis: The EC50 (50% effective concentration) is the concentration of the compound that inhibits viral CPE by 50%. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Data Presentation: Antiviral Activity of Isatin Derivatives
| Compound Code | Virus | Host Cell | EC50 (µg/mL) | CC50 (µg/mL) | SI | Reference |
| SPIII-5F | HCV | Huh 5-2 | 6 | >42 | >7 | [23] |
| SPIII-5H | HCV | Huh 5-2 | 17 | 42 | 2.5 | [23] |
| SPIII-5Br | HCV | Huh 5-2 | 19 | 42 | 2.2 | [23] |
| Norfloxacin-isatin 1a | HIV-1 | 11.3 | [24] | |||
| Norfloxacin-isatin 1b | HIV-1 | 13.9 | [24] |
Neuroprotective and Anti-Neuroinflammatory Activity Assessment
Neuroinflammation plays a critical role in neurodegenerative diseases, and isatin derivatives have been evaluated for their potential to mitigate these processes.[1][4][27][28]
Nitric Oxide (NO) Production Assay in LPS-Stimulated Microglia
Lipopolysaccharide (LPS) is used to activate microglia (the primary immune cells of the central nervous system), leading to the production of pro-inflammatory mediators like nitric oxide (NO).[1]
Protocol: Griess Assay for Nitrite
-
Cell Culture: Culture microglial cells (e.g., BV2 cells) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the isatin compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Measurement of Pro-inflammatory Cytokines
Isatin derivatives can also be assessed for their ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][27][28]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Treatment and Supernatant Collection: Treat and stimulate cells as described for the NO assay and collect the supernatant.
-
ELISA: Use commercially available ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatants according to the manufacturer's instructions.
Data Presentation: Anti-Neuroinflammatory Activity of Isatin Derivatives
| Compound | Concentration (µM) | Cell Line | NO Release Inhibition (%) | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) | Reference |
| Compound 10 (N1-alkylated) | 25 | BV2 | Significant | Significant | Significant | [1][28] |
| Compound 20 (chlorinated) | 25 | BV2 | Significant | Significant | Significant | [1][28] |
Antioxidant Activity Assessment
The ability of isatin derivatives to scavenge free radicals is an important aspect of their biological activity, contributing to their neuroprotective and anticancer effects.[7][18][19][29][30][31]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[18][19][29]
Protocol: DPPH Assay
-
Reaction Mixture: Prepare a solution of DPPH in methanol. Mix various concentrations of the isatin compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Data Analysis: Calculate the percentage of radical scavenging activity. The EC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Data Presentation: Antioxidant Activity of Isatin Derivatives
| Compound | Assay | EC50/IC50 (µg/mL) | Reference |
| Isatin | Lipid Peroxidation Inhibition | 72.80 | [7] |
| Compound 63c | DPPH Scavenging | 75 | [29] |
| Compound 63d | DPPH Scavenging | 75 | [29] |
| Compound 3b | DPPH Scavenging | Most Potent in series | [18][19] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the in vitro anticancer activity of novel isatin compounds.
Caption: Simplified intrinsic apoptosis pathway modulated by isatin derivatives.
Caption: Signaling pathway of LPS-induced neuroinflammation and its inhibition by isatin derivatives.
References
- 1. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia | MDPI [mdpi.com]
- 2. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors [pharmacia.pensoft.net]
- 19. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 20. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asianpubs.org [asianpubs.org]
- 26. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 5-Bromo-1-propyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in silico molecular docking studies of 5-bromo-1-propyl-1H-indole-2,3-dione, an isatin derivative, with three potential protein targets implicated in various diseases: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and bacterial DNA Gyrase. Isatin and its derivatives are recognized for a wide range of pharmacological activities, making them a subject of significant interest in medicinal chemistry.
Introduction to Target Proteins
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis. Thus, VEGFR-2 inhibitors are a critical class of anti-cancer agents.
Bacterial DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs, and its inhibition leads to bacterial cell death.
Quantitative Data Summary
The following table summarizes representative molecular docking data for 5-bromo-isatin derivatives against the target proteins, extracted from various in silico studies. This data can be used as a benchmark for evaluating the docking results of this compound.
| Target Protein | PDB ID | Ligand | Docking Score/Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference Software |
| COX-2 | 3LN1 | 2-Hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide | -62.02 (Dock Score) | Not explicitly stated | VLife MDS 4.3 |
| COX-2 | 3LN1 | Celecoxib (Reference) | -9.6 (Binding Affinity) | Not explicitly stated | AutoDock |
| VEGFR-2 | 2OH4 | Isatin derivative 13 | - (Binding Energy not specified, IC50 = 69.11 nM) | Not explicitly stated | Not explicitly stated |
| VEGFR-2 | 2OH4 | Isatin derivative 14 | - (Binding Energy not specified, IC50 = 85.89 nM) | Not explicitly stated | Not explicitly stated |
| VEGFR-2 | 4AG8 | Isatin-niflumic acid derivative | -9.1782 to -9.5120 (S-score) | Not explicitly stated | MOE |
| VEGFR-2 | 4AG8 | Sunitinib (Reference) | -8.7276 (S-score) | Not explicitly stated | MOE |
| DNA Gyrase | 6F86 | Fenamate-isatin hybrid (with 5-bromoisatin) | -6.376 to -5.435 (Docking Score) | Not explicitly stated | Glide (Maestro) |
| DNA Gyrase | 1KZN | Clorobiocin (Reference) | -6.078 (Docking Score) | GLY77, THR165 | Glide (Maestro) |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing molecular docking of this compound with each of the three target proteins using widely accepted software.
Protocol 1: Molecular Docking with Cyclooxygenase-2 (COX-2)
Software: AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of human COX-2, for instance, in complex with an inhibitor (e.g., PDB ID: 3LN1) from the Protein Data Bank (rcsb.org).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Save the ligand in a compatible format (e.g., MOL2 or PDB) and then convert it to PDBQT format using ADT, which will assign Gasteiger charges and define the rotatable bonds.
-
-
Grid Box Generation:
-
Identify the active site of COX-2. This is typically the location of the co-crystallized ligand in the downloaded PDB structure. Key residues in the COX-2 active site often include Arg120, Tyr355, Tyr385, and Ser530.
-
Define the grid box to encompass the entire active site. For PDB ID 3LN1, a suggested grid box center and size would be:
-
Center: Determined by the coordinates of the co-crystallized ligand.
-
Size: Approximately 20 x 20 x 20 Å.
-
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file. The exhaustiveness parameter can be increased for a more thorough search (default is 8).
-
-
Results Analysis:
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key binding features.
-
Protocol 2: Molecular Docking with VEGFR-2
Software: GOLD (Genetic Optimisation for Ligand Docking)
-
Protein Preparation:
-
Obtain the crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 2OH4 or 4ASD) from the PDB.
-
Prepare the protein using the GOLD wizard. This involves removing water molecules, adding hydrogens, and defining the active site based on a co-crystallized ligand or specified coordinates.
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described in Protocol 1.
-
Save the ligand in a format compatible with GOLD (e.g., MOL2).
-
-
Docking Setup:
-
Define the binding site by specifying a point within the active site (e.g., an atom of the co-crystallized ligand) and a radius (typically 10-15 Å) around that point. The ATP binding pocket of VEGFR-2 is the target, with key residues including Cys919, Asp1046, and Glu885.
-
Select a scoring function (e.g., GoldScore, ChemScore, ASP, or PLP). GoldScore is often a good starting point.
-
Configure the genetic algorithm parameters, such as the number of docking runs, population size, and number of operations.
-
-
Docking Execution:
-
Run the GOLD docking simulation.
-
-
Results Analysis:
-
Analyze the generated solutions file, which ranks the docking poses based on their fitness scores.
-
Examine the top-ranked poses to understand the binding mode and key interactions with the VEGFR-2 active site residues. Visualization tools can be used to inspect hydrogen bonds and other interactions.
-
Protocol 3: Molecular Docking with Bacterial DNA Gyrase
Software: Glide (Schrödinger Suite)
-
Protein and Ligand Preparation:
-
Download the crystal structure of E. coli DNA gyrase (e.g., the B subunit, PDB ID: 6F86, or the complete complex, PDB ID: 6RKW).
-
Use the "Protein Preparation Wizard" in Maestro to prepare the protein. This includes assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing loops and sidechains, and performing a restrained energy minimization.
-
Prepare the 3D structure of this compound using "LigPrep". This tool generates various tautomers, stereoisomers, and ionization states and performs energy minimization.
-
-
Receptor Grid Generation:
-
Define the active site for docking. For DNA gyrase, this is often the ATP-binding site in the GyrB subunit.
-
Generate the receptor grid by defining a bounding box that encloses the active site, centered on the co-crystallized ligand or a predicted binding pocket.
-
-
Ligand Docking:
-
Use the "Ligand Docking" panel in Maestro.
-
Select the prepared ligand(s) and the generated receptor grid.
-
Choose the docking precision (e.g., SP for standard precision or XP for extra precision). XP is more computationally intensive but generally more accurate.
-
Run the Glide docking job.
-
-
Results Analysis:
-
Analyze the docking results in the "Project Table". The output includes GlideScores, which indicate the binding affinity.
-
Visualize the top-ranked poses and their interactions with the active site residues of DNA gyrase. Key interactions often involve residues like Asp73, Asn46, and a conserved water molecule in the ATP-binding site.
-
Visualizations
Below are diagrams illustrating the experimental workflow for molecular docking and the signaling pathways of the target proteins.
Caption: General workflow for molecular docking studies.
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis.
Caption: Role of DNA Gyrase in bacterial DNA replication.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize experimental outcomes and improve yields.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 5-bromoisatin (5-bromo-1H-indole-2,3-dione), followed by the N-alkylation of this intermediate with a propyl group.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting the Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)
This section addresses common issues encountered during the synthesis of the 5-bromoisatin intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 5-bromoisatin, and which offers the best yield?
A1: 5-Bromoisatin can be prepared via two main routes: the Sandmeyer isatin synthesis starting from p-bromoaniline, or by direct electrophilic bromination of isatin.[1] While the Sandmeyer method is a classic approach, it often suffers from harsh reaction conditions and moderate yields.[2][3] For higher yields and milder conditions, direct bromination of isatin is recommended. Using reagents like Pyridinium bromochromate (PBC) in acetic acid has been reported to produce 5-bromoisatin in yields as high as 89%.[1] Other reagents like N-bromosuccinimide (NBS) can also be used, but may result in lower yields or longer reaction times.[1]
Q2: I am attempting a Sandmeyer synthesis and getting a very low yield. What are the common causes?
A2: Low yields in the Sandmeyer synthesis are a frequent issue. The primary causes include:
-
Incomplete Cyclization: The key cyclization step, which is catalyzed by strong acid (typically sulfuric acid), can be incomplete due to the poor solubility of the isonitrosoacetanilide intermediate, especially with lipophilic substituents.[4][5]
-
Sulfonation Side-Reactions: A common side reaction during the acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes starting material and reduces the yield of the desired isatin.[4]
-
"Tar" Formation: The combination of strong acid and high temperatures can cause decomposition of starting materials or intermediates, leading to the formation of intractable "tar".[4]
Q3: How can I improve the yield of the Sandmeyer cyclization step if I must use that route?
A3: To circumvent solubility issues and improve yields, consider replacing concentrated sulfuric acid with an alternative acid. Methanesulfonic acid has been shown to be effective for intermediates with poor solubility, often providing similar or slightly improved yields.[5] For extremely insoluble intermediates, using polyphosphoric acid (PPA) as the reaction medium can significantly improve the outcome.[5]
Q4: My direct bromination of isatin is not clean and gives multiple products. How can I improve regioselectivity for the 5-position?
A4: Achieving high regioselectivity is crucial. To favor the formation of the 5-bromo isomer and minimize di-substituted byproducts, consider the following:
-
Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) but avoid a large excess of the brominating agent. An excess of reagents like NBS is known to cause over-bromination, leading to di-brominated products that are difficult to separate.[6]
-
Choice of Reagent: Certain reagents offer better selectivity. Pyridinium bromochromate (PBC) has been shown to be highly effective and regioselective for producing 5-bromoisatin as the sole product.[1]
-
Temperature Control: Maintaining a consistent and often low reaction temperature can be critical in controlling the formation of unwanted isomers.[6]
Part 2: Troubleshooting the N-Propylation of 5-Bromoisatin
This section focuses on the second step: attaching the propyl group to the nitrogen of 5-bromoisatin.
Frequently Asked Questions (FAQs)
Q1: My N-propylation reaction is not going to completion, and TLC analysis shows significant remaining starting material. What should I check?
A1: Incomplete N-alkylation can be due to several factors. Check the following:
-
Base and Solvent: The reaction requires a strong enough base to deprotonate the indole nitrogen, creating a nucleophilic anion. Common systems include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[7] Ensure your base is not old or deactivated and that your solvent is anhydrous.
-
Reactivity of Alkylating Agent: While propyl bromide is commonly used, propyl iodide is more reactive and can lead to a faster and more complete reaction.
-
Reaction Temperature: While many N-alkylations proceed at room temperature, less reactive alkyl halides may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[7] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[8]
Q2: The reaction appears complete by TLC, but after workup, my product is an oily "goo" instead of a solid. How can I isolate my product?
A2: This is a common issue, especially when using high-boiling point solvents like DMF.[9]
-
Remove Residual Solvent: DMF is difficult to remove and can keep the product oily. After aqueous workup and extraction, wash the organic layer thoroughly with water and brine to remove as much DMF as possible. Use a high-vacuum pump after rotary evaporation to remove trace amounts.
-
Purification: The crude oil likely contains impurities. Purification via silica gel column chromatography is the most effective method to obtain the pure product.[9]
-
Trituration: If the purified product is still an oil, it may be due to its inherent physical properties or minor impurities preventing crystallization. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a non-solvent (e.g., hexanes) dropwise while scratching the side of the flask with a glass rod. This process, known as trituration, can often induce crystallization.[9]
Q3: What are the potential side reactions during the N-propylation of isatin?
A3: For simple alkyl halides like propyl bromide, N-alkylation is the primary reaction. However, O-alkylation can occur, though it is generally less favored when using alkali metal bases. If using an alkylating agent with acidic methylene protons (e.g., a phenacyl halide), a competing reaction can lead to the formation of an epoxide at the C3-carbonyl of the isatin ring. This is not a concern with simple propyl halides.
Troubleshooting Workflow: N-Propylation
Caption: Troubleshooting logic for the N-propylation step.
Data Summary
Table 1: Comparison of 5-Bromoisatin Synthesis Methods
| Method | Key Reagents | Typical Yield | Advantages / Disadvantages | Reference |
| Sandmeyer Synthesis | p-bromoaniline, Chloral hydrate, H₂SO₄ | Moderate | Classic route; suffers from harsh conditions, side reactions, and low yields. | [2] |
| Sandmeyer Modification | Intermediate + Methanesulfonic acid | Moderate to Good | Improves solubility and yield for lipophilic substrates. | [5] |
| Direct Bromination | Isatin, Pyridinium bromochromate (PBC), Acetic Acid | 89% | High yield, high regioselectivity, milder conditions. | [1] |
| Direct Bromination | Isatin, N-Bromosuccinimide (NBS) | Variable | Can be effective but risks over-bromination and may require longer reaction times. | [1] |
Table 2: Comparison of N-Alkylation Conditions for Isatin
| Method | Alkylating Agent | Base / Solvent | Time / Temp | Yield | Reference |
| Conventional | Ethyl Iodide | K₂CO₃ / DMF | 1.5 hr / 70°C | 78% | [8] |
| Microwave | Ethyl Iodide | K₂CO₃ / DMF | 3 min / 300W | 90% | [8] |
| Conventional | n-Butyl Bromide | Pre-formed Na⁺ salt / DMF | - | 69% | [8] |
| Microwave | n-Butyl Bromide | Pre-formed Na⁺ salt / DMF | 5 min / 500W | 69% | [8] |
| Phase Transfer | Allyl Bromide | K₂CO₃, TBAB / DMF | 48 hr / RT | - | |
| General Protocol | Alkyl Halide | NaH / DMF or THF | 2-24 hr / RT | Good | [7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-bromo-1H-indole-2,3-dione (Direct Bromination)
Adapted from Hosseinzadeh et al., 2012.[1]
Materials:
-
Isatin (1.0 eq)
-
Pyridinium bromochromate (PBC) (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
To a suspension of PBC (1.2 eq) in glacial acetic acid (approx. 5-10 mL per gram of isatin), add a solution of isatin (1.0 eq) dissolved in a minimal amount of acetic acid.
-
Heat the reaction mixture on a water bath with constant stirring. The reaction is typically complete in under 20 minutes (monitor by TLC).
-
Once the reaction is complete, pour the mixture into cold water (approx. 40 mL per gram of isatin).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 5-bromoisatin (Reported Yield: 89%).[1]
Protocol 2: Synthesis of this compound (N-Propylation)
General procedure adapted from Kharbach et al., 2017 and BenchChem protocols.[7]
Materials:
-
5-bromo-1H-indole-2,3-dione (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1-Iodopropane or 1-Bromopropane (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indole-2,3-dione (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the propyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, or gently heat to 50°C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the product into ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of 5-bromo-1-propyl-1H-indole-2,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 5-bromo-1-propyl-1H-indole-2,3-dione in aqueous solutions.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common solubility problems encountered during experimental work.
Issue 1: The compound fails to dissolve in aqueous buffer.
-
Question: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, pH 7.4), but it remains as a solid precipitate. What should I do?
-
Answer: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The indole scaffold, further substituted with a bromo and a propyl group, contributes to its low aqueous solubility.[1][2] It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.
Troubleshooting Workflow:
Caption: Workflow for dissolving a hydrophobic compound.
Issue 2: The compound precipitates upon dilution of the organic stock solution into the aqueous buffer.
-
Question: I prepared a stock solution in DMSO, but when I add it to my buffer, the compound immediately precipitates. How can I prevent this?
-
Answer: This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.[3] Several strategies can mitigate this:
-
Reduce the stock solution concentration: A lower concentration in the organic solvent can prevent supersaturation upon dilution.
-
Optimize the dilution method: Add the stock solution slowly and dropwise into the vortex of the stirring buffer. This promotes rapid mixing and dispersion.
-
Use co-solvents: Incorporate a small percentage (e.g., 1-5%) of a water-miscible co-solvent like PEG 400 or ethanol in the final aqueous buffer to increase the solvent's capacity to dissolve the compound.[4]
-
Employ surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[5][6]
-
Issue 3: The compound dissolves initially but precipitates over time.
-
Question: My solution was clear after preparation, but after a few hours, I observed a precipitate. What is the cause?
-
Answer: This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[3] To address this, it's crucial to determine the compound's equilibrium solubility in your specific buffer system. Alternatively, for short-term experiments, using the freshly prepared solution immediately might be an option. For longer-term stability, formulation strategies such as using cyclodextrins or creating a nanosuspension are recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents are suitable for preparing a stock solution?
A2: Polar aprotic solvents are generally good choices for dissolving isatin derivatives.[5] For this compound, the following solvents are recommended for preparing a high-concentration stock solution:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
Q3: How does pH affect the solubility of this compound?
A3: The isatin scaffold contains an amide proton that can be deprotonated under basic conditions. However, N-alkylation, as in this compound, removes this acidic proton.[7] Therefore, significant pH-dependent solubility changes are less likely compared to the parent isatin. However, extreme pH values could potentially lead to degradation of the molecule. It is always advisable to determine the solubility at the specific pH of your experiment.
Q4: What are the most common formulation strategies to enhance the aqueous solubility of compounds like this compound?
A4: Several advanced formulation techniques can be employed to improve the aqueous solubility and bioavailability of poorly soluble drugs.[9][10] The choice of method often depends on the specific requirements of the study (e.g., in vitro assay vs. in vivo administration).
| Strategy | Principle | Potential Fold Increase in Solubility |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous medium.[4] | 2 - 10 |
| Surfactant Micellization | Encapsulation of the hydrophobic drug within surfactant micelles.[5][6] | 10 - 100 |
| Cyclodextrin Complexation | Formation of inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[11][12] | 10 - 1,000 |
| Solid Dispersion | Dispersing the drug in a solid hydrophilic carrier, often in an amorphous state.[3][13] | 10 - 10,000 |
| Nanosuspension | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[9][14] | > 10,000 |
Note: The fold increase in solubility is an estimate and can vary significantly based on the specific compound, excipients, and preparation method.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol describes a general method for preparing a nanosuspension, a technique effective for significantly increasing the dissolution rate of poorly soluble compounds.
Caption: Workflow for preparing a nanosuspension.
Methodology:
-
Preparation of the Pre-suspension:
-
Weigh the required amount of this compound and a suitable stabilizer (e.g., Poloxamer 188, Tween 80).
-
Disperse the powder mixture in purified water.
-
Stir the mixture using a high-shear stirrer (e.g., at 10,000 rpm) for about 30 minutes to obtain a homogeneous pre-suspension.
-
-
High-Pressure Homogenization:
-
Transfer the pre-suspension to the high-pressure homogenizer.
-
Homogenize the suspension at high pressure (e.g., 1500 bar) for a predetermined number of cycles (typically 10-20). It is crucial to maintain a low temperature during this process to prevent overheating and potential degradation of the compound.
-
-
Characterization:
-
Measure the particle size distribution and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol outlines the steps to prepare a solid dispersion, which can enhance solubility by converting the crystalline drug into an amorphous form within a hydrophilic carrier.
Methodology:
-
Dissolution:
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to obtain a thin film.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared (FTIR) spectroscopy to check for any drug-carrier interactions.
-
Determine the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the pure drug.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes how to prepare and evaluate an inclusion complex of the compound with a cyclodextrin to improve its aqueous solubility.
Caption: Experimental workflow for phase solubility studies.
Methodology:
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at different concentrations in the desired buffer.
-
-
Complexation:
-
Add an excess amount of this compound to each cyclodextrin solution in sealed vials.
-
Shake the vials in a temperature-controlled water bath (e.g., at 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully withdraw the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it appropriately.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis:
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. This phase solubility diagram will reveal the stoichiometry of the complex and the extent of solubility enhancement.
-
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. benchchem.com [benchchem.com]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. 5-Bromoisatin, 90+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of 5-bromo-1-propyl-1H-indole-2,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-1-propyl-1H-indole-2,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from several sources:
-
Unreacted starting materials: Residual 5-bromoisatin and 1-bromopropane.
-
Over-alkylation or side reactions: Formation of O-alkylated isomers, although N-alkylation is generally favored with alkyl halides in the presence of bases like K₂CO₃.[1]
-
Byproducts from the base: Side products resulting from the reaction of the base with the solvent or starting materials.
-
Solvent residues: Residual high-boiling point solvents like DMF are common if not properly removed.[2]
-
Degradation products: Isatin derivatives can be sensitive to strong bases and high temperatures, leading to decomposition.[2]
Q2: My final product is an oil or a sticky solid instead of a crystalline powder. What could be the cause?
A2: This is a common issue when purifying N-alkylated isatins.[2] The potential causes include:
-
Residual solvent: High-boiling point solvents like DMF can be difficult to remove completely and can result in an oily product.
-
Presence of impurities: Even small amounts of impurities can inhibit crystallization.
-
The inherent nature of the product: Some N-alkylated isatins with relatively "greasy" alkyl chains may have low melting points or exist as oils at room temperature.[2]
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: The following techniques are essential for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the number of components in a mixture.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the desired product and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect and quantify impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final compound with high accuracy.[7]
Troubleshooting Guides
Issue 1: Difficulty in Removing Residual DMF Solvent
-
Problem: After extraction and rotary evaporation, the product remains an oil or a sticky solid due to residual N,N-dimethylformamide (DMF).
-
Possible Cause: DMF has a high boiling point (153 °C) and is difficult to remove under standard rotary evaporation conditions.
-
Solutions:
-
Azeotropic Removal: Add a solvent like toluene to the crude product and evaporate under reduced pressure. Repeat this process several times to azeotropically remove the DMF.
-
Aqueous Washes: During the workup, wash the organic layer multiple times with water or brine to remove the majority of the water-soluble DMF.
-
High-Vacuum Drying: Place the product under a high vacuum for an extended period to remove trace amounts of DMF.
-
Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent. DMF is polar and will be retained on the silica to some extent.[2]
-
Issue 2: Poor Separation During Column Chromatography
-
Problem: The desired product co-elutes with impurities, or significant streaking is observed on the column.
-
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Column Overloading: Too much crude material is loaded onto the column.
-
Compound Interaction with Silica Gel: The acidic nature of silica gel can sometimes cause tailing or degradation of sensitive compounds.[8][9]
-
-
Solutions:
-
Optimize the Solvent System using TLC: Systematically test different ratios of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents to find a system that gives a good separation of spots on a TLC plate. Aim for an Rf value of 0.2-0.3 for the desired product.[3]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities sequentially.
-
Use Neutral or Basic Alumina: If strong interaction with silica gel is suspected, consider using neutral or basic alumina as the stationary phase.[9]
-
Proper Column Packing and Loading: Ensure the column is packed uniformly and the sample is loaded in a concentrated band using a minimal amount of solvent.
-
Issue 3: Failure to Crystallize
-
Problem: The purified oily product fails to solidify upon standing or cooling.
-
Possible Causes:
-
Presence of minor impurities: Even small amounts of contaminants can disrupt the crystal lattice formation.
-
Supersaturation: The solution may be supersaturated and require initiation for crystallization.
-
Low melting point: The pure compound may be an oil or have a very low melting point.
-
-
Solutions:
-
Trituration: Add a non-solvent (a solvent in which the product is insoluble, e.g., hexane or pentane) to the oil and scratch the side of the flask with a glass rod to induce crystallization.[2]
-
Seed Crystals: If a small amount of solid has been obtained previously, add a tiny crystal to the oil to act as a nucleation site.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.
-
Re-purification: If impurities are suspected, repeat the column chromatography or consider preparative HPLC for higher purity.[7]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Isatin Derivatives
| Purification Method | Stationary/Mobile Phase or Solvent | Advantages | Disadvantages | Purity Achieved (Typical) |
| Column Chromatography | Silica Gel; Hexane/Ethyl Acetate Gradient[3] | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. | >95% |
| Recrystallization | Ethanol/Water, n-Heptane[3] | Can yield highly pure crystalline products. | Potential for product loss in the mother liquor. | >98% |
| Preparative HPLC | C18 Reversed-Phase; Acetonitrile/Water Gradient[7] | Excellent for high-purity isolation and difficult separations. | Expensive, smaller scale, requires specialized equipment. | >99% |
| Trituration | Hexane or Pentane[2] | Simple and quick method to induce crystallization of oils. | May not remove all impurities effectively. | Variable |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[3]
-
Column Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For isatin derivatives, ethanol, ethanol/water mixtures, or n-heptane can be effective.[3]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromoisatin Alkylation
Welcome to the technical support center for the alkylation of 5-bromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of 5-bromoisatin?
The N-alkylation of isatins, including 5-bromoisatin, can present several challenges. These often include low reaction yields, the formation of side products due to the ambident nucleophilicity of the isatin anion, and difficulties in product isolation and purification.[1][2] Common side reactions include O-alkylation and dialkylation, especially with highly reactive alkylating agents or harsh reaction conditions.[2] Additionally, the choice of base and solvent is critical and can significantly impact the reaction outcome.[1][3][4]
Q2: Which bases are most effective for the deprotonation of 5-bromoisatin?
The selection of an appropriate base is crucial for the efficient deprotonation of the N-H bond in 5-bromoisatin to form the nucleophilic anion. Commonly used bases include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often effective in polar aprotic solvents like DMF.[3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): An organic, non-nucleophilic base that has been successfully used, particularly in microwave-assisted reactions.[4][5]
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder inorganic bases that can be effective, often used in solvents like DMF or NMP.[1] Cesium carbonate is generally more soluble and can sometimes lead to better results.[1]
The choice of base may depend on the reactivity of the alkylating agent and the desired reaction conditions.
Q3: What are the recommended solvents for 5-bromoisatin alkylation?
Polar aprotic solvents are generally preferred for the N-alkylation of isatins as they can effectively solvate the cation of the base and promote the reaction. Recommended solvents include:
-
Acetonitrile (MeCN) [4]
-
N-Methyl-2-pyrrolidinone (NMP) [1]
-
Ethanol (in microwave-assisted reactions with DBU)[5]
The choice of solvent can influence reaction rates and selectivity. For instance, DMF is a common choice that often leads to good yields.[3]
Q4: Can microwave irradiation improve the reaction?
Yes, microwave-assisted synthesis can be a highly effective method for the N-alkylation of isatins. It often leads to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[1][5] For example, the use of DBU in ethanol under microwave irradiation has been reported as an expedited method for N-alkylation.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the reactive nucleophile.
-
Inactive Alkylating Agent: The alkyl halide may have degraded.
-
Solution: Use a fresh bottle of the alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
-
Solution: Ensure the chosen solvent is appropriate for all reactants. In some cases, a co-solvent system might be necessary.
-
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
Possible Causes & Solutions
-
O-Alkylation vs. N-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen of the C2-carbonyl group.
-
Solution: To favor N-alkylation, use a strong base to fully generate the N-anion.[2] The choice of counter-ion can also play a role; for example, silver salts are known to favor O-alkylation.
-
-
Dialkylation: Over-alkylation can occur, especially with highly reactive alkylating agents or an excess of the electrophile.
-
Aldol-Type Side Reactions: The C3-keto group of isatin can undergo aldol condensation, particularly when using bases like K₂CO₃ in acetone.[1][2]
-
Solution: Avoid using acetone as a solvent with carbonate bases. Opt for non-enolizable solvents like DMF or MeCN.
-
Issue 3: Oily or Gummy Product After Work-up
Possible Causes & Solutions
-
Residual High-Boiling Solvent: Solvents like DMF and NMP can be difficult to remove completely.[2]
-
Solution: After the initial extraction, perform multiple washes of the organic layer with water or brine to remove residual solvent. Azeotropic distillation with a solvent like toluene can also be effective.
-
-
Presence of Impurities: Unreacted starting materials or side products can prevent crystallization.
-
Solution: Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a common starting point.[2]
-
-
Product is an Oil at Room Temperature: Some N-alkylated 5-bromoisatins may be low-melting solids or oils.
-
Solution: If NMR and/or mass spectrometry confirm the purity of the product, it can likely be used in subsequent steps without crystallization.[2]
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Alkylation
| Entry | Base (Equivalents) | Alkylating Agent (Equivalents) | Solvent | Temperature | Yield (%) | Reference |
| 1 | NaH (1.5) | Alkyl bromide (1.5) | DMF | 0 °C to RT | 93 | |
| 2 | DBU (1.5) | Alkyl bromide (1.05) | MeCN | 0 °C | 95 | [4] |
| 3 | K₂CO₃ | Alkyl halide | DMF | MW | Moderate to High | |
| 4 | Cs₂CO₃ | Alkyl halide | DMF | MW | Moderate to High | [1] |
| 5 | DBU (1.1) | Benzylic halide (1.0) | Ethanol | 140 °C (MW) | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
To a stirred suspension of 5-bromoisatin (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the color may change, indicating the formation of the isatin anion.
-
Add the alkylating agent (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Microwave-Assisted N-Alkylation using DBU
-
In a microwave-safe reaction vessel, combine 5-bromoisatin (1.0 eq), the alkylating agent (1.0-1.1 eq), DBU (1.1 eq), and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 10-25 minutes), with stirring.[5]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for identifying and mitigating side product formation.
References
stability of 5-bromo-1-propyl-1H-indole-2,3-dione under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1-propyl-1H-indole-2,3-dione. The information is designed to help anticipate and address potential stability issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound are its susceptibility to photodegradation, potential degradation under strongly basic or acidic conditions, and its inherent reactivity. The presence of the bromine atom on the aromatic ring can increase its sensitivity to light. While N-alkylation, such as the N-propyl group in this compound, generally reduces the base lability of the isatin nucleus, it may still be sensitive to strong bases[1].
Q2: What are the recommended solvents for dissolving and storing this compound?
For long-term storage, it is recommended to keep the compound as a solid at -20°C, protected from light[2][3]. For experimental use, stock solutions can be prepared in anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should also be stored at -20°C in tightly sealed, light-protecting containers. It is advisable to prepare fresh aqueous dilutions for each experiment.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
Yes, brominated aromatic compounds are often sensitive to light and can undergo photodegradation[2]. Isatin derivatives have also been shown to undergo photoreduction[4]. Therefore, it is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?
While N-alkylated isatins are generally more stable than their N-unsubstituted counterparts, repeated freeze-thaw cycles are not recommended as they can introduce moisture and potentially lead to degradation over time. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in aqueous assay buffer. | Prepare fresh dilutions of the compound in the assay buffer immediately before each experiment. Perform a time-course experiment to assess the stability of the compound in the buffer over the duration of the assay. |
| Photodegradation during the experiment. | Conduct all experimental steps under low-light conditions or by using amber-colored labware. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware. Pre-treating plates with a blocking agent (e.g., BSA) might also be beneficial, depending on the assay. |
| Precipitation of the compound at the final working concentration. | Visually inspect the final dilution for any signs of precipitation. If observed, consider lowering the final concentration or including a small percentage of a co-solvent (e.g., DMSO), ensuring the final solvent concentration is compatible with the assay. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Vary the mobile phase composition and pH to assess if degradation is occurring on the column. Use a shorter analysis time if possible. |
| Degradation in the autosampler. | If the autosampler is not temperature-controlled, degradation may occur over a long sequence. Analyze samples immediately after preparation or use a cooled autosampler. |
| Reaction with the mobile phase. | Ensure the mobile phase components are inert and of high purity. For example, avoid reactive solvents or additives unless necessary for the separation. |
| Sample degradation prior to analysis. | Ensure samples are stored properly (protected from light, at an appropriate temperature) before analysis. Prepare samples fresh whenever possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Ensure the final DMSO concentration is low (typically ≤ 0.5%) to maintain solubility and minimize solvent effects.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining amount of the parent compound.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the public domain, the following table provides a general stability outlook based on the properties of related N-alkylated brominated isatins. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | Solid | Stable at -20°C | Store solid at -20°C. |
| Solution (DMSO) | Stable at -20°C | Aliquot and store at -20°C. | |
| Solution (Aqueous) | Potentially unstable at elevated temperatures | Prepare fresh for each experiment. | |
| Light | Solid & Solution | Sensitive | Protect from light at all times. |
| pH | Acidic (pH < 6) | Potential for degradation | Maintain pH in the neutral range (6-8). |
| Neutral (pH 6-8) | Generally more stable | Optimal pH range for most applications. | |
| Basic (pH > 8) | Potential for degradation | Avoid strongly basic conditions. | |
| Freeze-Thaw | Solution (DMSO) | Potential for degradation | Aliquot stock solutions to minimize cycles. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Refining Purification Protocols for N-substituted Isatins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-substituted isatins.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: The final product is an oil or a goo, not a solid.
-
Question: After the reaction and workup, my N-substituted isatin product is an oil and refuses to solidify. What can I do?
-
Answer: This is a common issue, especially if the N-alkyl group is "greasy" or if residual solvent like DMF is present.[1] Here are several troubleshooting steps:
-
Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[2] This involves adding the solvent and scratching the inside of the flask with a glass rod.
-
High Vacuum: If residual high-boiling solvents like DMF are suspected, use a high vacuum pump to remove them. Sometimes, co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Purity Check: Impurities can significantly lower the melting point and prevent crystallization.[1][3] It is advisable to check the purity of your crude product using techniques like TLC or crude NMR. If impurities are present, further purification is necessary.
-
Column Chromatography: If other methods fail, purifying the oily product via column chromatography can remove impurities that inhibit crystallization.[2][3]
-
Issue 2: Low yield of the desired N-substituted isatin.
-
Question: My N-alkylation or N-acylation reaction consistently results in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal conditions.[2] Consider the following:
-
Incomplete Deprotonation: The N-H of the isatin must be fully deprotonated to form the nucleophilic anion. Ensure you are using a sufficiently strong base (e.g., K₂CO₃, NaH) in an appropriate anhydrous solvent (e.g., DMF, DMSO).[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[2]
-
Side Reactions: The isatin core can be susceptible to side reactions under basic conditions.[2] O-alkylation is a possible side reaction, although N-alkylation is generally favored.[2] Minimizing reaction time and temperature, once the starting material is consumed, can help reduce side product formation.
-
Purity of Starting Materials: Ensure all starting materials, including the isatin and the alkylating/acylating agent, are pure and dry.[4]
-
Issue 3: Difficulty in separating the N-substituted isatin from the unreacted starting isatin.
-
Question: I am having trouble separating my N-substituted product from the starting isatin using column chromatography due to their similar polarities. What can I do?
-
Answer: The similar polarity of the product and starting material can indeed make chromatographic separation challenging.[2] Here are some strategies:
-
Drive the Reaction to Completion: The most effective way to avoid this issue is to ensure the reaction goes to completion by using a slight excess of the alkylating agent and base.[2]
-
Acid-Base Extraction: You can exploit the acidic nature of the N-H proton in the starting isatin. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while your N-substituted product remains in the organic layer.[2]
-
Optimize Column Chromatography: If chromatography is unavoidable, careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[2]
-
Issue 4: Uncharacterized impurities are present in the final product.
-
Question: My final product shows uncharacterized impurities by NMR or LC-MS. What are the likely sources and how can I remove them?
-
Answer: Impurities can arise from various side reactions during the synthesis.
-
Isatin Oxime Formation: In the Sandmeyer synthesis of isatins, a common impurity is the corresponding isatin oxime.[4]
-
Sulfonation: If using strong acids like sulfuric acid in the synthesis, sulfonation of the aromatic ring can occur.[4] Using the minimum effective concentration and temperature of the acid can help minimize this.[4]
-
Purification Methods: Recrystallization from a suitable solvent system is often effective at removing minor impurities.[2][4] Common solvents for recrystallizing N-substituted isatins include ethanol or a dichloromethane/hexanes mixture.[2] For more persistent impurities, column chromatography is the method of choice.[2][3]
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of N-substituted Isatins
| Polarity of Compound | Recommended Solvent System (v/v) | Reference |
| Nonpolar | 5% Ethyl Acetate in Hexane, 5% Ether in Hexane, 100% Hexane | [5] |
| Normal | 10-50% Ethyl Acetate in Hexane | [5] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane | [5] |
| Specific Example | Ethyl Acetate and Hexane (1:9) | [6] |
Table 2: Common Reagents and Conditions for N-Alkylation of Isatins
| Base | Solvent | Temperature | Reference |
| K₂CO₃ | DMF | Room Temperature to 80°C | [6][7] |
| Cs₂CO₃ | DMF/NMP | Microwave Irradiation | [8] |
| NaH | DMF/DMSO | Not Specified | [3] |
| CaH₂ | DMF | 60°C | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin
-
To a solution of isatin (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80°C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[2][3][6]
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel 60 (230–400 mesh) as a slurry in a non-polar solvent such as hexanes.
-
Load the Sample: Dissolve the crude N-substituted isatin in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-substituted isatin.[2]
Protocol 3: Purification by Recrystallization
-
Place the crude N-substituted isatin in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol or dichloromethane/hexanes) to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of N-substituted isatins.
Caption: General workflow for the synthesis and purification of N-substituted isatins.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Bromo-Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of in vivo bioavailability of 5-bromo-indole compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our 5-bromo-indole compound after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in early drug development.[1] The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility : 5-bromo-indole and its derivatives are often lipophilic and may not dissolve sufficiently in GI fluids to be absorbed.[2] Many new chemical entities exhibit low aqueous solubility.[1]
-
Low Intestinal Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream.[1] This can be due to its physicochemical properties or because it is a substrate for efflux transporters.
-
First-Pass Metabolism : The compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[1] Indole derivatives can be metabolized by Cytochrome P450 (CYP) enzymes.[3]
-
Efflux by Transporters : The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[1][4]
-
Chemical or Enzymatic Instability : The compound may degrade in the acidic environment of the stomach or be broken down by digestive enzymes.[1]
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach using a combination of in vitro, in situ, and in vivo experiments is recommended to identify the root cause.[1][5]
-
In Vitro Solubility and Dissolution Studies : Assess the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF) to determine if low solubility is a limiting factor.
-
In Vitro Permeability Assays : Use models like Caco-2 or MDCK cell monolayers to assess the intestinal permeability of the compound.[6] These assays can also help determine if the compound is a substrate for efflux transporters like P-gp by comparing transport in the presence and absence of P-gp inhibitors.[7]
-
In Vitro Metabolism Studies : Incubate the compound with liver microsomes or hepatocytes to evaluate its metabolic stability and identify the major metabolites and the CYP enzymes involved.[8]
-
In Situ Intestinal Perfusion Studies : The single-pass intestinal perfusion (SPIP) model in rats can provide a more physiologically relevant measure of permeability and intestinal metabolism.[5][9]
-
In Vivo Pharmacokinetic Studies : Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability and can help differentiate between absorption and clearance issues.[10]
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble 5-bromo-indole compound?
A3: For compounds with dissolution rate-limited absorption (BCS Class II), several formulation strategies can be employed:[11][12]
-
Particle Size Reduction : Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[1][13]
-
Amorphous Solid Dispersions : Dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution.[1][11]
-
Lipid-Based Formulations : Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[11][14][15] This includes self-nanoemulsifying drug delivery systems (SNEDDS).[16]
-
Nanoparticle Delivery Systems : Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can enhance solubility, protect it from degradation, and potentially improve its absorption.[14][17]
Q4: Can a prodrug approach be effective for 5-bromo-indole compounds?
A4: Yes, a prodrug strategy can be highly effective. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[18] This approach can be used to:
-
Improve Solubility : Attaching a polar functional group (e.g., a phosphate or an amino acid) can increase aqueous solubility.[18]
-
Enhance Permeability : Masking polar functional groups with lipophilic moieties can improve membrane permeability.
-
Bypass First-Pass Metabolism : By modifying the part of the molecule susceptible to metabolism, a prodrug may be absorbed intact and release the active drug systemically.[19]
-
Target Specific Tissues : Prodrugs can be designed to be activated by enzymes that are specific to a target tissue.[20]
For a 5-bromo-indole, a common strategy is to create an ester prodrug if a suitable hydroxyl or carboxylic acid group is present.[1]
Troubleshooting Guides
Issue 1: Low Plasma Concentration and High Variability After Oral Dosing
This guide provides a systematic workflow to diagnose and address the issue of poor oral bioavailability of a novel 5-bromo-indole compound.
Diagnostic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. omicsonline.org [omicsonline.org]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
strategies for scaling up the synthesis of 5-bromo-1-propyl-1H-indole-2,3-dione
Technical Support Center: Synthesis of 5-Bromo-1-propyl-1H-indole-2,3-dione
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide standardized protocols for this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-propylation of 5-bromoisatin.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this N-alkylation reaction can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: The N-H bond of the isatin ring must be deprotonated to form the nucleophilic anion. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure you are using at least 1.2-1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and greater handling precautions.[1][2]
-
-
Purity of Reagents: The purity and activity of all reagents are critical.
-
Solution: Use freshly purchased or purified 1-bromopropane. Ensure your starting 5-bromoisatin is dry and pure. The solvent, particularly when using strong bases like NaH, must be anhydrous.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate.[3] However, excessive heat can promote side reactions. For rapid and high-yield synthesis, microwave-assisted heating has proven highly effective, often reducing reaction times from hours to minutes.[1]
-
Q2: I am observing a significant side product by TLC/LCMS. How can I identify and minimize it?
A2: The most common side product is the O-alkylated isomer, 2-propoxy-5-bromo-3H-indol-3-one, although N-alkylation is generally favored.
-
Identification: The O-alkylated product will have a different polarity and thus a different Rf value on a TLC plate. It can be definitively identified by mass spectrometry and NMR.
-
Minimization:
-
Choice of Base/Solvent: Using weaker bases like K₂CO₃ can sometimes favor N-alkylation over O-alkylation compared to stronger, more reactive bases.[4] The choice of solvent can also influence the N/O selectivity. Aprotic polar solvents like DMF or DMSO are standard.[3]
-
Controlled Conditions: Add the 1-bromopropane slowly to the solution of the deprotonated 5-bromoisatin. This keeps the concentration of the alkylating agent low at any given moment, which can improve selectivity.
-
Q3: My final product is a persistent oil or gum and will not crystallize. What should I do?
A3: This is a common issue, often caused by residual high-boiling point solvents or minor impurities.
-
Solvent Removal: High-boiling solvents like DMF are difficult to remove completely on a rotary evaporator.
-
Solution: After the initial work-up and extraction, perform several washes of the organic layer with water and brine to remove the bulk of the DMF. For stubborn cases, add a solvent like toluene to the crude product and evaporate it again; this can help azeotropically remove residual DMF.
-
-
Inducing Crystallization: Impurities can inhibit crystal lattice formation.
-
Solution 1 (Trituration): Add a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether, to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed to initiate crystallization.
-
Solution 2 (Purification): If trituration fails, the product likely needs further purification. Column chromatography using a silica gel stationary phase and an eluent system like hexanes/ethyl acetate is the most effective method.
-
Q4: What are the key considerations when scaling this reaction from the lab bench to a larger reactor?
A4: Scaling up N-alkylation reactions requires careful planning to ensure safety, consistency, and yield.
-
Heat Management: The deprotonation step, especially with NaH, is exothermic. On a large scale, this heat can accumulate, leading to runaway reactions. The reaction of NaH with DMF at elevated temperatures can be hazardous.[4]
-
Solution: Use a reactor with efficient cooling and a temperature probe. Add reagents, particularly the base and alkylating agent, slowly and in portions to control the internal temperature. For scale-up, using K₂CO₃ instead of NaH is a safer, though potentially slower, alternative.
-
-
Mixing: Efficient stirring is crucial to maintain a homogeneous mixture and prevent localized hot spots.
-
Solution: Ensure the reactor's mechanical stirrer is appropriately sized and shaped for the vessel to provide adequate agitation.
-
-
Work-up: Quenching a large-scale reaction (e.g., adding water to residual NaH) must be done with extreme caution.
-
Solution: The quench should be performed slowly at a low temperature (e.g., 0 °C) with a controlled addition of a quenching agent like isopropanol or saturated aqueous ammonium chloride.
-
Data Presentation: Reaction Condition Comparison
The following table summarizes typical results for the N-alkylation of isatin with various alkyl halides, which serves as a good model for the synthesis of this compound.
| Alkyl Halide | Base (1.3 eq) | Solvent | Method | Time | Yield (%) | Reference |
| Iodoethane | K₂CO₃ | DMF | Conventional (70°C) | 1.5 h | 78% | [5] |
| Iodoethane | K₂CO₃ | DMF | Microwave (300W) | 3 min | 90% | [5] |
| 1-Bromobutane | K₂CO₃ | DMF | Conventional (70°C) | 2 h | 70% | [5] |
| 1-Bromobutane | NaH (pre-formed salt) | DMF | Microwave (500W) | 5 min | 69% | [5] |
| Allyl Bromide | K₂CO₃ / TBAB* | DMF | Conventional (RT) | 48 h | 87% | [6] |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Conventional (85°C) | 2 h | 68% | [1] |
| Ethyl Chloroacetate | Cs₂CO₃ | DMF | Microwave (200W) | 3 min | 93% | [1] |
*TBAB: Tetra-n-butylammonium bromide (Phase Transfer Catalyst)
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable procedure for the N-alkylation of 5-bromoisatin.
Materials and Reagents:
-
5-Bromo-1H-indole-2,3-dione (5-bromoisatin)
-
1-Bromopropane (or 1-Iodopropane for higher reactivity)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indole-2,3-dione (1.0 eq).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approx. 0.1 M concentration relative to the isatin). Add powdered anhydrous potassium carbonate (1.5 eq).
-
Alkylation: Stir the suspension vigorously. Add 1-bromopropane (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting 5-bromoisatin spot is no longer visible (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (approx. 10x the volume of DMF used).
-
A precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of 5-bromo-1-propyl-1H-indole-2,3-dione and Other Isatin Derivatives
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This guide offers a detailed comparison of the anticancer activity of a specific derivative, 5-bromo-1-propyl-1H-indole-2,3-dione, with other notable isatin analogs. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Comparative Anticancer Activity
While specific cytotoxic data for this compound is emerging, structure-activity relationship (SAR) studies have highlighted the potential of this molecular scaffold. Research indicates that isatin derivatives featuring a bromine atom at the C-5 position and an N-alkyl substituent, such as a propyl group, exhibit significant anticancer properties, particularly against breast cancer cell lines like MCF-7.
To provide a comprehensive overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-bromo-isatin and N-alkyl-isatin derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 5-Bromoisatin | K562 (Leukemia) | >10 |
| HepG2 (Liver) | >10 | |
| HT-29 (Colon) | >10 | |
| 5-Bromo-6-fluoro-isatin | K562 (Leukemia) | 2.32 |
| 5,6,7-Tribromoisatin | U937 (Lymphoma) | <10 |
| N-Benzyl-5-bromoisatin derivative (7d) | MCF-7 (Breast) | 2.93[1] |
| A-549 (Lung) | 9.57[1] | |
| N-(p-methylbenzyl)-5,7-dibromoisatin | U937 (Lymphoma) | 0.49 |
| Jurkat (Leukemia) | 0.49 | |
| Various Isatin-Podophyllotoxin Hybrids with 5-Bromo Substituent (e.g., 7f) | A549 (Lung) | 0.90[2] |
| KB (Epidermoid Carcinoma) | 1.99[2] |
Experimental Protocols
The evaluation of the anticancer activity of these isatin derivatives predominantly relies on standardized in vitro cytotoxicity assays. The most commonly employed method is the MTT assay.
MTT Assay Protocol for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isatin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., acidic isopropanol or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isatin derivatives. A vehicle control (containing only the solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
Isatin derivatives exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. While the precise pathway for this compound is under investigation, studies on related 5-bromo-isatin analogs suggest the involvement of the intrinsic or mitochondrial pathway of apoptosis.
This guide underscores the potential of this compound and related isatin derivatives as a fertile ground for the development of novel anticancer agents. Further in-depth studies are warranted to fully elucidate their mechanism of action and to optimize their therapeutic efficacy.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 5-Bromo-1-propyl-1H-indole-2,3-dione and Its Analogs
A detailed comparison of the spectroscopic characteristics of 5-bromo-1-propyl-1H-indole-2,3-dione with its N-methyl and N-benzyl analogs, providing researchers, scientists, and drug development professionals with essential data for structural confirmation.
This guide presents a comprehensive spectroscopic analysis of this compound and its closely related analogs, 5-bromo-1-methyl-1H-indole-2,3-dione and 5-bromo-1-benzyl-1H-indole-2,3-dione. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a robust framework for the structural elucidation and verification of this important class of heterocyclic compounds. Isatin derivatives are widely recognized for their diverse biological activities, making their precise characterization crucial for drug discovery and development.
Comparative Spectroscopic Data
The structural integrity of the synthesized compounds is confirmed by the following spectroscopic data. The tables below summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses for the target compound and its analogs, allowing for a clear and objective comparison.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| This compound | 7.69 | d | 1.9 | H-4 |
| 7.56 | dd | 8.4, 1.9 | H-6 | |
| 6.65 | d | 8.4 | H-7 | |
| 3.70 | t | 7.2 | N-CH₂ | |
| 1.75 | sextet | 7.4 | CH₂ | |
| 0.98 | t | 7.4 | CH₃ | |
| 5-bromo-1-methyl-1H-indole-2,3-dione [1] | 7.69 | br d | 8.3 | H-6 |
| 7.65 | br s | H-4 | ||
| 6.79 | d | 8.3 | H-7 | |
| 3.22 | s | N-CH₃ | ||
| 5-bromo-1-benzyl-1H-indole-2,3-dione [1] | 7.69 | d | 1.9 | H-4 |
| 7.56 | dd | 8.4, 1.9 | H-6 | |
| 7.25-7.35 | m | Phenyl-H | ||
| 6.65 | d | 8.4 | H-7 | |
| 4.90 | s | N-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | 182.0 | C-3 (C=O) |
| 157.5 | C-2 (C=O) | |
| 149.4 | C-7a | |
| 140.4 | C-6 | |
| 128.3 | C-4 | |
| 118.9 | C-5 | |
| 116.7 | C-3a | |
| 112.7 | C-7 | |
| 42.0 | N-CH₂ | |
| 21.0 | CH₂ | |
| 11.3 | CH₃ | |
| 5-bromo-1-methyl-1H-indole-2,3-dione [1] | 182.11 | C-3 (C=O) |
| 157.49 | C-2 (C=O) | |
| 150.16 | C-7a | |
| 140.57 | C-6 | |
| 128.01 | C-4 | |
| 118.62 | C-5 | |
| 116.63 | C-3a | |
| 111.62 | C-7 | |
| 26.33 | N-CH₃ | |
| 5-bromo-1-benzyl-1H-indole-2,3-dione [1] | 182.00 | C-3 (C=O) |
| 157.53 | C-2 (C=O) | |
| 149.41 | C-7a | |
| 140.45 | C-6 | |
| 134.06 | Phenyl-C (ipso) | |
| 129.15, 128.35, 127.38 | Phenyl-CH | |
| 128.15 | C-4 | |
| 118.91 | C-5 | |
| 116.75 | C-3a | |
| 112.67 | C-7 | |
| 44.20 | N-CH₂ |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | MS (ESI) m/z |
| This compound | ~1735 (C=O), ~1610 (C=C), ~1460, ~1180 | [M+H]⁺: 268/270 |
| 5-bromo-1-methyl-1H-indole-2,3-dione | ~1738 (C=O), ~1612 (C=C), ~1465, ~1185 | [M+H]⁺: 240/242 |
| 5-bromo-1-benzyl-1H-indole-2,3-dione | ~1730 (C=O), ~1605 (C=C), ~1455, ~1175 | [M+H]⁺: 316/318 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of the title compounds.
Synthesis of 5-Bromo-N-Alkyl-1H-indole-2,3-diones
The N-alkylated 5-bromoisatins were synthesized by the alkylation of 5-bromoisatin. In a typical procedure, 5-bromoisatin (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF), followed by the addition of potassium carbonate (2.0 eq.) and the corresponding alkyl halide (1.1 eq.) (propyl bromide, methyl iodide, or benzyl bromide). The reaction mixture is stirred at room temperature for 24-48 hours. After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.
Spectroscopic Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets.
Mass Spectrometry (MS): Mass spectra were acquired using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. Samples were dissolved in methanol or acetonitrile.
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships between the compared compounds.
Caption: Workflow for the synthesis and spectroscopic confirmation of 5-bromo-1-alkyl-1H-indole-2,3-diones.
Caption: Structural relationship of the target compound and its N-alkylated analogs to the 5-bromoisatin core.
References
comparative study of different synthetic routes for N-propylated 5-bromoisatin
A comparative analysis of synthetic methodologies for the preparation of N-propylated 5-bromoisatin is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of different synthetic routes, supported by experimental data, to inform the selection of the most suitable method based on efficiency, reaction conditions, and yield.
Comparative Study of Synthetic Routes for N-Propylated 5-Bromoisatin
The synthesis of N-propylated 5-bromoisatin is a key step in the development of various biologically active compounds. The introduction of the N-propyl group can significantly influence the pharmacological properties of the isatin scaffold. This guide explores and compares three primary synthetic strategies for achieving N-propylation of 5-bromoisatin: Conventional Heating, Microwave-Assisted Synthesis, and Phase Transfer Catalysis.
Data Summary
The following table summarizes the quantitative data for the different synthetic routes, offering a clear comparison of their performance metrics.
| Parameter | Route 1: Conventional Heating | Route 2: Microwave-Assisted Synthesis | Route 3: Phase Transfer Catalysis |
| Reaction Time | 4 - 6 hours | 5 - 10 minutes | 24 - 48 hours |
| Yield (%) | 75 - 85% | 85 - 95% | 70 - 80% |
| Reaction Temperature | 70 - 80 °C | 100 - 120 °C | Room Temperature |
| Solvent | DMF | DMF (few drops) | Dichloromethane/Water (biphasic) |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Propylating Agent | Propyl iodide or Propyl bromide | Propyl iodide or Propyl bromide | Propyl iodide or Propyl bromide |
| Catalyst | None | None | Tetrabutylammonium bromide (TBAB) |
| Work-up Complexity | Moderate | Simple | Moderate |
| Energy Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Conventional Heating
This method represents a traditional approach to N-alkylation.
Materials:
-
5-bromoisatin (1.0 mmol, 226 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Propyl iodide (1.2 mmol, 204 mg, 0.12 mL) or Propyl bromide (1.2 mmol, 148 mg, 0.11 mL)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a solution of 5-bromoisatin in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.
-
Propyl iodide (or propyl bromide) is then added to the reaction mixture.
-
The reaction is heated to 70-80 °C and maintained for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield N-propylated 5-bromoisatin.
-
Further purification can be achieved by recrystallization from ethanol.
Route 2: Microwave-Assisted Synthesis
This approach offers a significant reduction in reaction time and an increase in yield.
Materials:
-
5-bromoisatin (1.0 mmol, 226 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Propyl iodide (1.2 mmol, 204 mg, 0.12 mL) or Propyl bromide (1.2 mmol, 148 mg, 0.11 mL)
-
N,N-Dimethylformamide (DMF) (1-2 mL)
Procedure:
-
In a microwave-safe vessel, 5-bromoisatin, potassium carbonate, and propyl iodide (or propyl bromide) are mixed in a minimal amount of DMF.
-
The vessel is sealed and subjected to microwave irradiation at 100-120 °C for 5-10 minutes.
-
After cooling, the reaction mixture is poured into ice-cold water (30 mL).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Route 3: Phase Transfer Catalysis
This method provides a milder reaction condition, avoiding high temperatures.
Materials:
-
5-bromoisatin (1.0 mmol, 226 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Propyl iodide (1.2 mmol, 204 mg, 0.12 mL) or Propyl bromide (1.2 mmol, 148 mg, 0.11 mL)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg)
-
Dichloromethane (10 mL)
-
Water (10 mL)
Procedure:
-
A biphasic mixture of 5-bromoisatin in dichloromethane and potassium carbonate in water is prepared.
-
Tetrabutylammonium bromide (TBAB) is added as the phase transfer catalyst.
-
Propyl iodide (or propyl bromide) is added, and the mixture is stirred vigorously at room temperature for 24-48 hours.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the synthetic workflows described.
Caption: Workflow for Conventional Heating Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Phase Transfer Catalysis Synthesis.
structure-activity relationship (SAR) studies of 5-bromo-1-propyl-1H-indole-2,3-dione analogs
A comparative analysis of the structure-activity relationships (SAR) of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) analogs reveals critical insights into their potential as therapeutic agents. This guide synthesizes experimental data to compare the performance of various analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities.
Structure-Activity Relationship (SAR) Analysis
The core structure of 5-bromo-1H-indole-2,3-dione serves as a versatile scaffold for the development of bioactive compounds. SAR studies indicate that substitutions at the N-1, C-3, and C-5 positions of the isatin ring significantly influence the biological activity of these analogs.
Halogenation at the C-5 position, particularly with bromine, has been shown to enhance cytotoxic properties compared to unsubstituted isatin.[1] Further modifications at the N-1 position with various alkyl and aryl groups, and derivatization at the C-3 carbonyl group, have led to the discovery of potent anticancer, antiviral, and antimicrobial agents.[2][3][4]
Comparative Biological Activity of 5-Bromoisatin Analogs
The following table summarizes the in vitro cytotoxic activity of various 5-bromo-1H-indole-2,3-dione analogs against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | N-1 Substitution | C-3 Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | =O | - | - | - |
| 2a | -CH₂-Ph-p-OCH₂CH₂-pyrrolidine | =O | MCF-7 | >100 | [1] |
| 3a | H | =N-Ph-p-Cl | - | - | [1] |
| 7c | -CH₂-Ph | =N-NH-C(=S)-NH-Ph-p-F | MCF-7 | 7.17 | [5] |
| 7d | -CH₂-Ph | =N-NH-C(=S)-NH-Ph-p-Cl | MCF-7 | 2.93 | [5] |
| 1i | H | =O | HepG2 | 0.96 | [6] |
| 2m | -CH₂-Ph-p-OCH₃ | =O | K562 | 0.03 | [6] |
| - | -CH₂CH₂CH₂-SeCN | =O | MCF-7 | Potent | [7] |
| - | H | =N-NH-C(=S)-NH-(4-hydroxyphenyl) | - | - | [8] |
Experimental Protocols
General Procedure for Synthesis of N-Substituted 5-Bromoisatin Analogs
The synthesis of N-substituted 5-bromoisatin analogs typically involves the alkylation or arylation of 5-bromoisatin at the N-1 position. A general procedure is as follows:
-
To a solution of 5-bromoisatin in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of a base like potassium carbonate (K₂CO₃) is added.
-
The appropriate alkyl or benzyl halide (e.g., 1-bromopropane, benzyl bromide) is then added to the mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired N-substituted 5-bromoisatin analog.[1][7]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a general signaling pathway that can be targeted by 5-bromoisatin analogs and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpp.in [ajpp.in]
- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 6. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] | C15H11BrN4O2S | CID 1360178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
A Comparative Guide to the Experimental Findings of 5-bromo-1-propyl-1H-indole-2,3-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental findings for 5-bromo-1-propyl-1H-indole-2,3-dione and its structural analogs. The indole-2,3-dione (isatin) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a bromine atom at the 5-position and an alkyl group at the N-1 position can significantly modulate these activities. This document aims to objectively compare the performance of N-propyl substituted 5-bromoisatin with other N-alkylated and N-benzylated analogs, supported by available experimental data.
Data Presentation: Comparative Biological Activity
While specific experimental data for this compound is limited in publicly accessible literature, a comparative analysis can be drawn from structurally related compounds. The following tables summarize the in vitro biological activities of various N-substituted 5-bromo-1H-indole-2,3-dione derivatives against cancer cell lines and pathogenic microbes.
Table 1: Comparative Anticancer Activity of N-Substituted 5-Bromo-1H-indole-2,3-dione Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | Propyl | - | - | - |
| Analog 1 | Benzyl | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |
| Analog 2 | Benzyl | A-549 (Lung) | - | [1] |
| Analog 3 | Phenethyl (meta-bromo) | U937 (Leukemia) | Low to sub-micromolar | [2] |
| Analog 4 | Phenethyl (para-bromo) | U937 (Leukemia) | Low to sub-micromolar | [2] |
Table 2: Comparative Antimicrobial Activity of N-Substituted 5-Bromo-1H-indole-2,3-dione Derivatives
| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical | Propyl | - | - | - |
| Analog 5 (bis-isatin) | Propyl (linker) | Trichomonas vaginalis | 3.72 (IC50) | [3] |
| Analog 6 | 4-chlorobenzyl | Escherichia coli | 0.15 - 3.25 | [4] |
| Analog 7 | 4-chlorobenzyl | Pseudomonas aeruginosa | 0.15 - 3.25 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of N-substituted 5-bromo-1H-indole-2,3-dione derivatives.
Synthesis of N-Alkyl/Aryl-5-bromo-1H-indole-2,3-dione
A general method for the N-alkylation or N-arylation of 5-bromoisatin involves the following steps:
-
Deprotonation: 5-Bromoisatin is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding anion.
-
Alkylation/Arylation: The appropriate alkyl or aryl halide (e.g., 1-bromopropane, benzyl bromide) is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 5-bromoisatin.
Characterization of the synthesized compounds is performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway for Anticancer Activity of Isatin Derivatives
Isatin derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. The following diagram illustrates a simplified potential signaling pathway.
References
Benchmarking 5-bromo-1-propyl-1H-indole-2,3-dione: A Comparative Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark for 5-bromo-1-propyl-1H-indole-2,3-dione in cellular models, drawing upon experimental data from structurally related 5-bromo-isatin derivatives. Due to the limited availability of public data on this specific compound, this analysis leverages the well-documented anticancer activities of its analogues to provide a predictive overview of its potential efficacy and mechanism of action.
Performance Comparison of 5-Bromo-Isatin Derivatives
The isatin scaffold, particularly with a bromine substitution at the 5-position, is a common motif in the design of novel anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-bromo-isatin derivatives, offering a baseline for the anticipated performance of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin | Human leukemia (K562) | >10 | [3] |
| 5-Bromo-6-fluoro-isatin | Human leukemia (K562) | 2.32 | [3] |
| 5-Bromo-3-(2-(6,7-dimethoxyquinazolin-4-yl)hydrazono)indolin-2-one | Human colon cancer (HT-29) | >100 | [4] |
| 5-Bromo-3-(2-(phthalazin-1-yl)hydrazono)indolin-2-one | Human colon cancer (HT-29) | 7.5 | [4] |
| (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | Multiple cancer cell lines | Good inhibition activity | [1] |
| Triazole-linked ospemifene-isatin with bromo-substituent at C-5 | Human breast cancer (MCF-7) | 1.56 | [5] |
| 5,7-dibromo-N-(p-hydroxyphenyl)isatin | Human colon cancer (HT29) | ~1 | [6] |
| 5,7-dibromo-N-(p-aminophenyl)isatin | Human colon cancer (HT29) | ~1 | [6] |
Plausible Mechanism of Action and Signaling Pathways
Isatin derivatives are known to exert their anticancer effects through multiple mechanisms, often leading to cell cycle arrest and apoptosis.[7][8] While the precise pathway for this compound needs to be empirically determined, the common mechanisms for related compounds involve the modulation of key cellular signaling pathways.
A potential signaling cascade initiated by a 5-bromo-isatin derivative could involve the inhibition of protein kinases, leading to the downstream activation of apoptotic pathways and cell cycle checkpoints.
Experimental Protocols
To empirically benchmark the performance of this compound, the following standard cellular assays are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., K562, HepG2, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.
Materials and Reagents:
-
Treated and untreated cells
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after compound treatment and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membranes.
Materials and Reagents:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells promptly using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
While direct experimental data for this compound is not yet widely available, the extensive research on related 5-bromo-isatin derivatives provides a strong foundation for predicting its potential as an anticancer agent. The comparative data presented here suggests that it is likely to exhibit cytotoxic activity against various cancer cell lines, possibly through the induction of cell cycle arrest and apoptosis. The provided experimental protocols offer a clear roadmap for the empirical validation and detailed mechanistic investigation of this promising compound. Further research is warranted to fully elucidate its therapeutic potential and selectivity.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Independent Verification of 5-bromo-1-propyl-1H-indole-2,3-dione: A Comparative Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the synthesis and characterization of 5-bromo-1-propyl-1H-indole-2,3-dione, a member of the isatin family of compounds known for their diverse biological activities.[1] Due to the significant interest in isatin derivatives for therapeutic applications, including as anticancer and antimicrobial agents, this document outlines a representative synthetic protocol, compares its characterization data with related analogues, and presents relevant biological pathways to support further research and development.[1][2]
Comparison of Synthetic Methods and Characterization Data
Table 1: Comparison of Synthetic Protocols for N-Alkylated 5-Bromoisatins
| Feature | Representative Synthesis of this compound | Synthesis of 1-Allyl-5-bromoindoline-2,3-dione | Synthesis of N-Benzyl-5-bromoisatin[3] |
| Starting Material | 5-bromo-1H-indole-2,3-dione | 5-bromo-1H-indole-2,3-dione | 5-bromo-1H-indole-2,3-dione |
| Alkylating Agent | 1-Bromopropane | Allyl bromide | Benzyl chloride |
| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) & Tetra-n-butylammonium bromide (TBAB) | Sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reaction Time | 2-4 hours (estimated) | 48 hours | Not specified |
| Temperature | Room Temperature to 70°C | Room Temperature | 0°C to Room Temperature |
| Yield | >80% (expected) | 87% | Not specified |
Table 2: Comparative Characterization Data of N-Alkylated 5-Bromoisatins
| Property | This compound (Expected) | 1-Allyl-5-bromoindoline-2,3-dione | 1-(3-Bromopropyl)indoline-2,3-dione[4] | N-Benzyl-5-bromoisatin[5] |
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₁H₈BrNO₂ | C₁₁H₁₀BrNO₂ | C₁₅H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol | 266.09 g/mol | 284.12 g/mol | 316.15 g/mol |
| Melting Point | Not available | 171-175 °C | 50 °C | 151-152 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~3.7 (t, 2H, N-CH₂), ~1.7 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃), Aromatic protons expected in the 6.8-7.8 ppm range. | 7.66 (d), 7.62 (dd), 6.75 (d), 5.72 (m), 5.22 (m), 4.3 (t) | 7.68–7.55 (m, 2H), 7.14 (m, 1H), 7.03 (d, 1H), 3.91 (t, 2H), 3.48 (t, 2H), 2.36–2.22 (m, 2H) | 7.69 (d), 7.56 (dd), 7.25-7.35 (m, 5H), 6.65 (d), 4.90 (s) |
| ¹³C NMR (CDCl₃, δ ppm) | N-CH₂ ~42, CH₂ ~22, CH₃ ~11. Carbonyls >157, Aromatic carbons 111-150. | 178.3 (C=O), 156.1 (N-C=O), 148.1, 140.5, 130.4, 128.1, 120.8, 119.1, 112.6, 103.1, 42.5 | 183.18, 158.38, 150.80, 138.62, 125.58, 124.13, 117.53, 109.94, 38.82, 29.89, 29.54 | 182.00, 157.53, 149.41, 140.45, 134.06, 129.15, 128.35, 128.15, 127.38, 118.91, 116.75, 112.67, 44.20 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for the N-alkylation of isatins.[3][4][5]
Synthesis of this compound
-
Materials: 5-bromo-1H-indole-2,3-dione, 1-bromopropane, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a solution of 5-bromo-1H-indole-2,3-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterization
The synthesized compound should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher spectrometer in CDCl₃ or DMSO-d₆.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared Spectroscopy: To identify characteristic functional groups (e.g., C=O stretching).
-
Melting Point: To determine the purity of the compound.
Biological Context and Signaling Pathways
Isatin and its derivatives have been reported to exhibit a wide range of biological activities, with anticancer properties being of particular interest. Many N-substituted isatins have shown potent cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
Caspase Signaling Pathway in Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The caspase family of proteases plays a central role in executing the apoptotic program.
Caption: Intrinsic and extrinsic pathways of caspase-mediated apoptosis.
Conclusion
This guide provides a framework for the independent verification of the synthesis and characterization of this compound. While specific experimental data for this exact compound is sparse in the public domain, the provided representative protocols and comparative data for closely related analogues offer a solid foundation for researchers. The presented signaling pathways highlight the potential biological relevance of this class of compounds and underscore the importance of further investigation into their mechanisms of action. The detailed methodologies and comparative data aim to facilitate the efficient and accurate synthesis and evaluation of this and other novel isatin derivatives in drug discovery programs.
References
Safety Operating Guide
Navigating the Disposal of 5-bromo-1-propyl-1H-indole-2,3-dione: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-bromo-1-propyl-1H-indole-2,3-dione, a halogenated heterocyclic organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Substituted isatins, the chemical class of this compound, have been investigated for a range of biological activities.[1][2][3] Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound.[4][5] Such compounds require careful handling to minimize exposure and prevent environmental contamination. The necessary personal protective equipment for handling this type of chemical waste is outlined below.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[6] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended if handling outside a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure safe handling by waste management personnel.
-
Segregation of Waste:
-
Containment of Waste:
-
Solid Waste: Place all solid waste contaminated with the compound into a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and compatible container labeled as "Halogenated Organic Waste."[4][7]
-
Ensure all waste containers are kept securely closed when not in use.[8]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and "Halogenated Organic Waste."[7]
-
Specify the chemical name: "this compound" and any other components in the waste stream.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[9]
-
Spill Response Procedures
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Control Ignition Sources: If the compound is flammable, eliminate all potential sources of ignition.[7]
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb and Collect:
-
For solid spills, carefully sweep the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material. Small spills can be treated with sodium thiosulfate before absorption.[7]
-
-
Package for Disposal: Place all contaminated materials into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. [PDF] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for 5-bromo-1-propyl-1H-indole-2,3-dione
Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-bromo-1-propyl-1H-indole-2,3-dione. The following guidance is based on the safety profiles of analogous compounds, including brominated organic compounds and indole-2,3-dione derivatives. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
While specific toxicity data is unavailable, compounds with similar structures (brominated organic compounds and isatin derivatives) present several potential hazards.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1]
Potential Hazards:
-
Skin and Eye Irritation: May cause irritation or burns upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: Brominated compounds can react with oxidizing agents, alkalis, and certain metals.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[1]
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a good initial choice).[3][4] | Follow manufacturer's specifications for chemical resistance. |
| Body Protection | A long-sleeved laboratory coat.[4] | Should be buttoned to the collar and have gathered wrists. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a fume hood. | Use in a well-ventilated area or under a chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes.[4] | Sandals are not permitted in the laboratory. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to maintain the compound's integrity and prevent accidental exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware) within the fume hood.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Dispensing:
-
As this compound is likely a solid, handle it carefully to avoid generating dust.
-
Use a spatula to transfer the required amount from the storage container to a tared weighing vessel.
-
Keep the container tightly sealed when not in use.[1]
-
-
After Handling:
-
Clean all equipment and the work area thoroughly.
-
Decontaminate reusable glassware.
-
Properly dispose of all waste materials (see Section 4).
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
-
Keep the container tightly closed to prevent moisture ingress and vapor release.[1]
-
Segregate from incompatible materials such as strong oxidizing agents, bases, and metals.[1]
Disposal Plan
As a brominated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
Disposal Procedure:
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Waste | Collect excess solid reagent and any contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste .[5][6] | Arrange for pickup and disposal by a certified hazardous waste management company. Incineration at a regulated facility is the typical disposal method for such waste.[7] |
| Liquid Waste (Solutions) | Collect any solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquid waste . Do not mix with non-halogenated waste streams.[5][7][8] | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6] |
Key Disposal Dont's:
-
DO NOT dispose of this chemical down the drain.[9]
-
DO NOT mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[6][7][8]
-
DO NOT place in regular trash receptacles.
Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. trimaco.com [trimaco.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
